Product packaging for Quercetin Dihydrate(Cat. No.:CAS No. 6151-25-3)

Quercetin Dihydrate

Cat. No.: B1678632
CAS No.: 6151-25-3
M. Wt: 338.27 g/mol
InChI Key: GMGIWEZSKCNYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quercetin is a flavonoid widely distributed in many plants and fruits including red grapes, citrus fruit, tomato, broccoli and other leafy green vegetables, and a number of berries, including raspberries and cranberries. Quercetin itself (aglycone quercetin), as opposed to quercetin glycosides, is not a normal dietary component. Quercitin glycosides are converted to phenolic acids as they pass through the gastrointestinal tract. Quercetin has neither been confirmed scientifically as a specific therapeutic for any condition nor been approved by any regulatory agency. The U.S. Food and Drug Administration has not approved any health claims for quercetin. Nevertheless, the interest in dietary flavonoids has grown after the publication of several epidemiological studies showing an inverse correlation between dietary consumption of flavonols and flavones and reduced incidence and mortality from cardiovascular disease and cancer. In recent years, a large amount of experimental and some clinical data have accumulated regarding the effects of flavonoids on the endothelium under physiological and pathological conditions. The meta-analysis of seven prospective cohort studies concluded that the individuals in the top third of dietary flavonol intake are associated with a reduced risk of mortality from coronary heart disease as compared with those in the bottom third, after adjustment for known risk factors and other dietary components. A limited number of intervention studies with flavonoids and flavonoid containing foods and extracts has been performed in several pathological conditions. (A7896)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O7.2H2O<br>C15H14O9 B1678632 Quercetin Dihydrate CAS No. 6151-25-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGIWEZSKCNYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021219
Record name Quercetin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6151-25-3
Record name Quercetin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUERCETIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53B03V78A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quercetin Dihydrate: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of quercetin dihydrate, a prominent plant-derived flavonoid. Quercetin has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in a multitude of preclinical studies. This document synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the complex signaling pathways involved.

Core In Vitro Mechanisms of Action

Quercetin exerts its biological effects through a multi-targeted approach, influencing several key cellular processes. Its primary mechanisms of action observed in vitro include potent antioxidant and anti-inflammatory activities, direct inhibition of various enzymes, and the induction of apoptosis and cell cycle arrest in cancerous cells.

Quercetin's antioxidant capacity is its most recognized feature, operating through two primary modes: direct radical scavenging and indirect upregulation of endogenous antioxidant systems.[1]

  • Direct Radical Scavenging: The polyphenolic structure of quercetin, with hydroxyl groups at the 3, 5, 7, 3', and 4' positions, enables it to donate electrons and hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] This direct scavenging activity protects cells from oxidative damage to lipids, proteins, and DNA.[3]

  • Upregulation of Endogenous Defenses: Quercetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes and antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[5][6]

Nrf2_Activation_by_Quercetin Diagram 1. Quercetin's Activation of the Nrf2-ARE Antioxidant Pathway. Quercetin Quercetin ROS ROS Generation Quercetin->ROS Induces mild Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes Activates Cell_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cell_Protection Leads to NFkB_Inhibition_by_Quercetin Diagram 2. Quercetin's Inhibition of the NF-κB Inflammatory Pathway. LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocates Inflammatory_Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes Activates Inflammation Inflammatory Response Inflammatory_Genes->Inflammation Leads to Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFkB_n Inhibits Translocation Apoptosis_CellCycle_by_Quercetin Diagram 3. Quercetin-Induced Apoptosis and Cell Cycle Arrest. cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Bax Bax (Pro-apoptotic) Mitochondria Mitochondria Bax->Mitochondria Promotes Cytochrome c release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Inhibits Caspases Caspase Cascade (Caspase-9, -3) Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Cyclins_CDKs Cyclins / CDKs CellCycle Cell Cycle Progression Cyclins_CDKs->CellCycle Drives Arrest Cell Cycle Arrest (G1 or G2/M) Cyclins_CDKs->Arrest Blocked Progression Leads to p21_p27 p21 / p27 (CDK Inhibitors) p21_p27->Cyclins_CDKs Inhibits Quercetin Quercetin Quercetin->Bax Upregulates Quercetin->Bcl2 Downregulates Quercetin->Cyclins_CDKs Downregulates Quercetin->p21_p27 Upregulates Experimental_Workflow Diagram 4. General Workflow for In Vitro Analysis of Quercetin. start This compound Stock Solution Prep cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Cell Treatment (Varying concentrations & times) cell_culture->treatment assays Perform Parallel Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis/Cell Cycle (Flow Cytometry) assays->apoptosis inflammation Inflammatory Markers (ELISA / qPCR) assays->inflammation protein Protein Expression (Western Blot) assays->protein data Data Analysis & Interpretation viability->data apoptosis->data inflammation->data protein->data

References

A Technical Guide to the Antioxidant and Anti-inflammatory Pathways of Quercetin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (3,3′,4′,5,7-pentahydroxyflavone), a prominent dietary flavonoid, is widely recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning these effects, focusing on key signaling pathways. Quercetin exerts its therapeutic potential through direct radical scavenging and modulation of critical intracellular signaling cascades, including the Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5][6] This document consolidates quantitative data on its efficacy, details common experimental protocols for its evaluation, and presents visual diagrams of the core signaling pathways to support advanced research and development.

Core Antioxidant Mechanisms of Quercetin

Quercetin's antioxidant activity is multifaceted, involving both direct interaction with reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems.[7]

Direct Radical Scavenging

The chemical structure of quercetin is ideal for antioxidant activity.[3][7] It possesses a catechol group in the B-ring, a 2,3-double bond conjugated with a 4-oxo group, and hydroxyl groups at positions 3 and 5.[3][8] These features allow it to donate electrons or hydrogen atoms to neutralize free radicals, such as superoxide anions and hydroxyl radicals, thereby terminating damaging chain reactions.[1][7]

Upregulation of Endogenous Antioxidants via the Nrf2-ARE Pathway

A key indirect antioxidant mechanism of quercetin is the activation of the Nrf2 signaling pathway.[6][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Oxidative stress, or compounds like quercetin, can induce the dissociation of Nrf2 from Keap1.[9] Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[4][10] This leads to the increased expression of phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT).[6][7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Quercetin Quercetin Quercetin->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_deg Keap1 (Ubiquitination/ Degradation) Keap1_Nrf2->Keap1_deg Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Genes Promotes Transcription Nrf2_nuc->ARE Binds to

Quercetin activates the Nrf2 antioxidant pathway.

Core Anti-inflammatory Mechanisms of Quercetin

Quercetin mitigates inflammation by inhibiting key pro-inflammatory enzymes and modulating central signaling pathways like NF-κB and MAPK.[1][2]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Quercetin has been shown to inhibit the activity of COX and LOX enzymes.[1][11] These enzymes are critical for the synthesis of pro-inflammatory mediators. COX enzymes produce prostaglandins, while LOX enzymes produce leukotrienes. By inhibiting these enzymes, quercetin reduces the levels of these potent inflammatory molecules.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12][13] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[12] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα.[5] This frees NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Quercetin inhibits NF-κB activation by preventing the degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.[5][12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_free NF-κB IkBa_NFkB->NFkB_free IkBa_deg IκBα (Phosphorylation & Degradation) IkBa_NFkB->IkBa_deg NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Quercetin Quercetin Quercetin->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) NFkB_nuc->Genes Promotes Transcription

Quercetin inhibits the NF-κB inflammatory pathway.
Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[13] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Quercetin has been shown to suppress the phosphorylation of ERK and p38 MAPK, thereby inhibiting downstream inflammatory signaling.[5][12] This inhibition contributes to the reduced production of pro-inflammatory cytokines and mediators.[5]

MAPK_Pathway cluster_mapk MAPK Cascade Stimuli Inflammatory Stimuli p38 p38 Stimuli->p38 ERK ERK Stimuli->ERK JNK JNK Stimuli->JNK Quercetin Quercetin Quercetin->p38 Inhibits Phosphorylation Quercetin->ERK Inhibits Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammation Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammation Upregulates

Quercetin modulates MAPK signaling pathways.

Quantitative Data Presentation

The efficacy of quercetin as an antioxidant and anti-inflammatory agent has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Antioxidant Activity of Quercetin (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

AssayRadicalQuercetin IC50 (µg/mL)Quercetin IC50 (µM)Reference Standard (IC50)Source
DPPH2,2-diphenyl-1-picrylhydrazyl19.174.36 ± 0.10Ascorbic Acid (9.53 µg/mL)[14][15]
H₂O₂Hydrogen Peroxide36.22-Ascorbic Acid (16.26 µg/mL)[14]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)-2.5 ± 0.1-[16]
Table 2: Anti-inflammatory Effects of Quercetin on Cytokine Production

This table highlights quercetin's ability to inhibit the production of key pro-inflammatory cytokines.

Cell Line / ModelStimulusCytokineQuercetin Concentration% Inhibition / EffectSource
Human PBMCsEndogenousTNF-α Protein5 µM21.3% inhibition[17]
Human PBMCsEndogenousTNF-α Protein10 µM26.3% inhibition[17]
Human PBMCsEndogenousTNF-α Protein50 µM39.3% inhibition[17]
RAW264.7 cellsLPSTNF-α, IL-6, IL-1βNot specifiedReduced production[18]
Mouse ModelCarrageenanIL-1β10-100 mg/kgDose-dependent reduction[8]
BMDM cellsLPSTNF-α25-50 µMSuppressed secretion[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of quercetin.

DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: DPPH is a stable free radical with a deep purple color and a maximum absorbance around 517 nm.[19][20] When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[14][20]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).[19][21]

    • Quercetin dihydrate stock solution and serial dilutions.

    • Methanol or ethanol (spectrophotometric grade).

    • Positive control (e.g., Ascorbic acid, Trolox).[19]

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.[21]

    • In a 96-well plate or cuvettes, add a defined volume of various concentrations of the quercetin solution (e.g., 10-100 µg/mL).[14]

    • Add the DPPH working solution to each well/cuvette to initiate the reaction. A typical ratio is 1 mL of DPPH solution to 3 mL of the sample solution.[21]

    • Prepare a blank (solvent + DPPH) and a positive control.

    • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[14][21]

    • Measure the absorbance at 517 nm using a spectrophotometer.[14][21]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined by plotting the scavenging percentage against the concentration.[22]

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: ABTS is oxidized by potassium persulfate to produce the ABTS•+ chromophore, which is blue-green and has a characteristic absorbance at 734 nm.[22] In the presence of an antioxidant, the radical cation is reduced, causing a loss of color that can be measured spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM).[22]

    • Potassium persulfate (K₂S₂O₈) solution (e.g., 2.45 mM).[22]

    • This compound stock solution and serial dilutions.

    • Solvent (e.g., ethanol, methanol, or phosphate buffer).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]

    • Dilute the ABTS•+ stock solution with the appropriate solvent to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[22]

    • Add a small volume of the quercetin sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.[23]

    • Incubate the mixture for a specified time (e.g., 6-10 minutes) in the dark at room temperature.[23]

    • Measure the decrease in absorbance at 734 nm.[24]

  • Calculation: The calculation for scavenging percentage and IC50 is similar to the DPPH assay.[23]

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated (activated) forms of NF-κB, IκBα, or MAPKs.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

  • General Protocol:

    • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) with or without various concentrations of quercetin for a specified time.

    • Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Electrotransfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-NF-κB p65). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein, such as a cytokine, in a fluid sample.

  • Principle: A sandwich ELISA is commonly used. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (also specific for the cytokine but conjugated to an enzyme) is added, forming a "sandwich". A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.

  • General Protocol:

    • Sample Collection: After treating cells as described for Western Blotting, collect the cell culture supernatants.

    • Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human TNF-α ELISA kit).[17]

    • Coating: Wells are pre-coated with a capture antibody.

    • Sample Incubation: Add standards and samples (cell supernatants) to the wells and incubate.

    • Washing: Wash the plate to remove unbound substances.

    • Detection Antibody: Add the biotin-conjugated detection antibody and incubate.

    • Enzyme Conjugate: Add streptavidin-HRP and incubate.

    • Substrate Addition: Add the TMB substrate solution. A color will develop.

    • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.[25]

    • Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of the cytokine.[25]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of quercetin in a cell-based model.

Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., RAW 264.7) treatment Treatment Groups: 1. Control 2. Stimulus (LPS) 3. Quercetin + LPS start->treatment harvest Harvest Samples treatment->harvest elisa ELISA on Supernatant (Measure Cytokines: TNF-α, IL-6) harvest->elisa western Western Blot on Lysate (Measure Signaling Proteins: p-p38, p-ERK, IκBα) harvest->western qpcr RT-qPCR on RNA (Measure Gene Expression: Nos2, Tnf, Il6) harvest->qpcr results Data Analysis & Conclusion elisa->results western->results qpcr->results

General workflow for in vitro analysis of quercetin.

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties through a combination of direct free radical scavenging and the sophisticated modulation of key cellular signaling pathways, including Nrf2, NF-κB, and MAPKs. Its ability to upregulate endogenous antioxidant defenses while simultaneously suppressing pro-inflammatory cascades makes it a compelling candidate for further investigation in the development of therapeutics for diseases rooted in oxidative stress and chronic inflammation. The methodologies and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to design and interpret studies aimed at elucidating and harnessing the full therapeutic potential of this versatile flavonoid.

References

The Therapeutic Potential of Quercetin Dihydrate: An In-Depth Technical Guide Based on In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quercetin, a flavonoid ubiquitously found in fruits and vegetables, has garnered significant attention from the scientific community for its myriad of health-promoting benefits.[1][2] This polyphenolic compound is particularly noted for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Quercetin dihydrate, a hydrated form of quercetin, is often utilized in research and supplementation. While in vitro studies have consistently highlighted its therapeutic promise, its translation to in vivo efficacy is complicated by its low bioavailability and rapid metabolism.[4] This guide provides a comprehensive technical overview of the in vivo studies that have explored the therapeutic potential of this compound, focusing on its effects in various disease models. We will delve into the experimental methodologies, present quantitative data in a structured format, and illustrate the key signaling pathways and experimental workflows.

Antioxidant and Hepatoprotective Effects

Quercetin's most prominent role is as a potent antioxidant.[2] It effectively scavenges free radicals and enhances the body's endogenous antioxidant systems.[2][5] In vivo studies have demonstrated its ability to protect tissues, particularly the liver, from oxidative damage induced by toxins.

Experimental Protocols

A common in vivo model to study hepatotoxicity involves the administration of carbon tetrachloride (CCl4), a well-known hepatotoxin that induces oxidative stress.[6] In a typical study, mice are divided into several groups: a control group, a group receiving only CCl4, and groups pre-treated with varying doses of this compound before CCl4 administration.[6] The treatment period usually spans several weeks, after which tissue samples are collected for biochemical and histological analysis.[6] Key markers of oxidative stress, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes like catalase (CAT), are measured.[6]

Quantitative Data on Antioxidant Effects
Therapeutic TargetAnimal ModelDosage and AdministrationKey Quantitative Outcomes
CCl4-Induced Oxidative StressMice60 and 120 mg/kg/day this compound (oral) for 21 daysSignificantly decreased MDA levels and increased CAT activity in the liver, muscle, and kidney compared to the CCl4-only group.[6]
Radiation-Induced DamageNot SpecifiedNot SpecifiedProtects cells from radiation-induced damage by scavenging free radicals and increasing endogenous antioxidants.[2]
Testosterone and Carcinogen-Induced Oxidative StressRatsNot SpecifiedLowered levels of H2O2 and lipid peroxidation (LPO) and increased levels of glutathione (GSH) compared to the testosterone and carcinogen-treated group.[2]

Experimental Workflow for Evaluating Antioxidant Activity

G cluster_0 Animal Model Preparation cluster_1 Treatment Protocol cluster_2 Sample Collection and Analysis cluster_3 Data Interpretation A Acclimatization of Mice/Rats B Random Division into Groups: - Control - Toxin-Induced - Quercetin + Toxin A->B C Oral Administration of This compound (e.g., 21 days) B->C D Induction of Oxidative Stress (e.g., CCl4 Injection) C->D E Euthanasia and Tissue Collection (Liver, Kidney, Muscle) D->E F Biochemical Assays: - MDA Levels - CAT Activity - GSH Levels E->F G Histopathological Examination E->G H Statistical Analysis and Comparison of Groups F->H G->H I Evaluation of Quercetin's Protective Efficacy H->I

In vivo workflow for assessing antioxidant potential.

Anticancer Properties

Quercetin has been extensively studied for its anticancer effects, which are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that feed tumors).[1][2]

Experimental Protocols

In vivo cancer studies often utilize xenograft models, where human cancer cells are implanted into immunodeficient mice. For instance, human breast cancer cells (MCF-7) or colon carcinoma cells (CT-26) can be injected subcutaneously into mice.[7][8] Once tumors are established, the mice are treated with quercetin, typically via intraperitoneal injections.[8] Tumor volume is measured regularly throughout the study, and at the end of the experiment, tumors are excised for further analysis.[7][8] Survival rates of the animals are also monitored.[7]

Quantitative Data on Anticancer Effects
Therapeutic TargetAnimal ModelDosage and AdministrationKey Quantitative Outcomes
Breast Cancer (MCF-7 cells)BALB/c Mice50, 100, and 200 mg/kg Quercetin (intraperitoneal)Significant reduction in tumor volume after 18 days of treatment compared to the control group (P<0.001).[8]
Colon Carcinoma (CT-26 cells)BALB/c Mice50, 100, and 200 mg/kg Quercetin (intraperitoneal)Significant reduction in tumor volume after 18 days of treatment compared to the control group (P<0.001).[8]
Various Cancers (Prostate, Lung, Liver, etc.)Animal ModelsNot SpecifiedSuppresses cell growth and induces cell death in various cancer types.[9]
Signaling Pathways in Quercetin-Induced Apoptosis

Quercetin's pro-apoptotic effects are mediated through various signaling pathways. It can activate the extrinsic apoptosis pathway by upregulating death receptors like FAS, leading to the activation of caspase-8.[7] In the intrinsic pathway, it can modulate the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic BAX, which leads to the activation of caspases like caspase-3.[2][10] Quercetin has also been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival.[10][11]

G Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits Bcl2 Bcl-2 (Anti-apoptotic) Quercetin->Bcl2 inhibits BAX BAX (Pro-apoptotic) Quercetin->BAX activates Akt Akt PI3K->Akt Akt->Bcl2 Caspases Caspase Activation Bcl2->Caspases BAX->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified PI3K/Akt pathway in quercetin's anticancer action.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. Quercetin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.[2][9]

Experimental Protocols

Animal models of inflammation can be induced by various means, such as dextran sulfate sodium (DSS) to induce colitis or lipopolysaccharide (LPS) to induce systemic inflammation.[12] In these models, animals are treated with quercetin before or after the inflammatory insult. The effectiveness of the treatment is assessed by measuring the levels of inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) in the blood or tissues.[3][9]

Quantitative Data on Anti-Inflammatory Effects
Therapeutic TargetAnimal ModelDosage and AdministrationKey Quantitative Outcomes
Rheumatoid ArthritisHuman (50 women)500 mg/day QuercetinSignificantly reduced early morning stiffness, morning pain, and after-activity pain. Reduced levels of TNF-α.[9]
DSS-Induced ColitisRatsNot SpecifiedQuercitrin (a glycoside of quercetin) showed beneficial effects, which were mediated by the release of quercetin.[12]
The NF-κB Signaling Pathway in Inflammation

A key mechanism underlying quercetin's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[12] In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines. Quercetin can inhibit this process, thereby down-regulating the inflammatory response.[3][12]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Quercetin Quercetin Quercetin->NFkB_Activation inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Cytokines Cytokine Production (TNF-α, IL-6) Gene_Transcription->Cytokines

Quercetin's inhibition of the NF-κB pathway.

Neuroprotective Effects

Quercetin has shown promise in protecting against neurodegenerative diseases like Alzheimer's.[9] Its neuroprotective effects are linked to its antioxidant and anti-inflammatory properties, which help to mitigate neuronal damage.[13][14]

Experimental Protocols

In vivo studies of neuroprotection often use animal models of neurodegenerative diseases. For example, mice with Alzheimer's-like pathology can be treated with quercetin over several months.[9] The outcomes are assessed through behavioral tests that measure learning and memory, as well as by analyzing brain tissue for markers of the disease, such as amyloid-β plaques and neuroinflammation.[9][14]

Quantitative Data on Neuroprotective Effects
Therapeutic TargetAnimal ModelDosage and AdministrationKey Quantitative Outcomes
Alzheimer's DiseaseMiceQuercetin injections every 2 days for 3 monthsReversed several markers of Alzheimer's and improved performance on learning tests.[9]
Alzheimer's DiseaseMice (early middle stage)Quercetin-rich dietReduced markers of Alzheimer's disease and improved brain function.[9]
NeurotoxicityRodents0.5–50 mg/kg Quercetin (oral)Protected against oxidative stress and neurotoxicity induced by various neurotoxic insults.[13]
Mechanisms of Neuroprotection

Quercetin's neuroprotective actions are multifaceted. It can activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[13] It also reduces neuroinflammation by inhibiting the activation of microglia and astrocytes, which are immune cells in the brain that can contribute to neuronal damage when overactivated.[15] Furthermore, quercetin has been shown to inhibit the aggregation of amyloid-β proteins, a hallmark of Alzheimer's disease.[14]

Conclusion

In vivo studies provide compelling evidence for the therapeutic potential of this compound across a spectrum of diseases, including cancer, oxidative stress-related conditions, inflammatory disorders, and neurodegenerative diseases. While the low bioavailability of quercetin remains a significant hurdle, research into novel delivery systems and formulations is ongoing to enhance its clinical efficacy.[4] The data summarized in this guide underscore the importance of continued research to fully elucidate the mechanisms of action of quercetin and to translate its promising preclinical findings into effective therapies for human health.

References

Quercetin Dihydrate: A Comprehensive Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent member of the flavonoid class of polyphenols, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth exploration of the discovery and natural origins of quercetin dihydrate, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The information presented herein is curated from scientific literature to ensure accuracy and relevance for a technical audience.

Discovery and Historical Context

The journey of quercetin's discovery is intertwined with the broader exploration of flavonoids. The term "flavonoid" itself originates from the Latin word "flavus," meaning yellow, reflecting the pigmentation these compounds impart to many plants.

The initial isolation of a flavonoid compound, later identified as quercetin, is credited to the French chemist Michel Eugène Chevreul in the early 19th century. However, the name "quercetin" was formally established in 1857, derived from Quercetum (oak forest), after the oak genus Quercus, from which it was isolated.

A pivotal moment in flavonoid research occurred in 1937 when Hungarian scientist Albert Szent-Györgyi , who had previously won the Nobel Prize for his work on Vitamin C, discovered that a substance in citrus peels, which he termed "Vitamin P" (for permeability), was essential for maintaining capillary wall integrity. This "Vitamin P" was later identified as a mixture of flavonoids, with quercetin being a key component. This discovery highlighted the biological significance of these compounds and set the stage for future research into their health benefits.

Natural Sources of this compound

Quercetin is one of the most abundant dietary flavonoids, widely distributed throughout the plant kingdom. It is typically found in plants as glycosides, such as rutin (quercetin-3-O-rutinoside) and quercitrin (quercetin-3-O-rhamnoside). The dihydrate form refers to quercetin with two molecules of water associated with its structure.

The concentration of quercetin in plant-based foods can vary significantly depending on factors such as the specific cultivar, growing conditions, light exposure, and the part of the plant analyzed. Generally, higher concentrations are found in the outer layers and peels of fruits and vegetables.

Quantitative Data on Quercetin Content in Natural Sources

The following table summarizes the quercetin content in various plant-based foods, providing a comparative overview for researchers.

Food SourcePlant PartQuercetin Content (mg/100g fresh weight)
Capers, raw Flower bud180 - 234
Onion, red Outer layers20.1 - 100
Kale Leaves7.71 - 22.6
Apple, with skin Fruit4.42 - 19.36
Berries (Cranberry) Fruit14
Broccoli Florets3.21
Green Tea, brewed Leaves2.5
Grapes, red Fruit1.94

Note: These values are approximate and can vary based on the factors mentioned above.

Experimental Protocols for Extraction and Quantification

Accurate and efficient extraction and quantification methods are paramount for the study of quercetin. This section details common laboratory protocols for isolating and measuring quercetin from plant materials.

Extraction Methodologies

Several techniques are employed for the extraction of quercetin from plant matrices, each with its own advantages in terms of efficiency, solvent consumption, and time.

A classic and exhaustive extraction method.

Protocol for Soxhlet Extraction of Quercetin from Onion Skins:

  • Sample Preparation: Dry the onion skins at 40-50°C and grind them into a fine powder.

  • Apparatus Setup: Place approximately 10 grams of the powdered onion skin into a cellulose thimble. Insert the thimble into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with 250 mL of 80% methanol.

  • Extraction Process: Assemble the Soxhlet apparatus by connecting the flask to the extractor and a condenser. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble. The solvent will slowly fill the thimble until it reaches the top of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.

  • Duration: Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.

  • Concentration: After extraction, cool the flask and evaporate the solvent using a rotary evaporator to obtain the crude quercetin extract.

A more rapid and energy-efficient method compared to Soxhlet extraction.

Protocol for Ultrasonic-Assisted Extraction of Quercetin from Apple Peels:

  • Sample Preparation: Freeze-dry apple peels and grind them into a fine powder.

  • Extraction Mixture: Mix 1 gram of the powdered apple peel with 50 mL of 80% methanol in an Erlenmeyer flask.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude quercetin extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and accurate method for the quantification of quercetin in plant extracts.

Protocol for HPLC Quantification of Quercetin:

  • Standard Preparation: Prepare a stock solution of quercetin standard (e.g., 1 mg/mL in methanol). From this stock, create a series of calibration standards of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often used. For example:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

      • Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 370 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample extract and determine the peak area corresponding to quercetin. Calculate the concentration of quercetin in the sample by interpolating from the calibration curve.

Signaling Pathways Modulated by Quercetin

Quercetin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development and therapeutic applications.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is common in many cancers. Quercetin has been shown to inhibit the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation mTOR->Cell_Survival Promotes Quercetin Quercetin Quercetin->PI3K Inhibits

Caption: Quercetin inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Signal Stress Signal MAPKKK MAPKKK (e.g., MEKK1) Stress Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK_p38 JNK / p38 MAPKK->JNK_p38 Phosphorylates AP1 AP-1 JNK_p38->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Induces Quercetin Quercetin Quercetin->JNK_p38 Promotes Activation

Caption: Quercetin's influence on the MAPK signaling cascade.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Quercetin has been found to inhibit this pathway by promoting the degradation of β-catenin.

Wnt_Pathway cluster_intracellular Intracellular Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Quercetin Quercetin Quercetin->Destruction_Complex Promotes activity

Caption: Quercetin's inhibitory effect on Wnt/β-catenin signaling.

Conclusion

This technical guide has provided a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and quantification. Furthermore, it has elucidated the modulatory effects of quercetin on key cellular signaling pathways, which are of significant interest to the fields of pharmacology and drug development. The presented data and protocols offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this remarkable flavonoid.

A Preliminary Investigation of Quercetin Dihydrate's Anticancer Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Quercetin, a naturally occurring flavonoid found in numerous fruits and vegetables, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various cancers.[1] This technical guide provides a detailed overview of the preliminary investigations into the anticancer effects of quercetin dihydrate. It consolidates in vitro and in vivo data, outlines key molecular mechanisms, and presents detailed experimental protocols for researchers, scientists, and drug development professionals. The document focuses on quercetin's role in inducing apoptosis and cell cycle arrest, and its modulation of critical cancer-related signaling pathways.

Mechanisms of Anticancer Action

Quercetin exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating key intracellular signaling pathways that govern cell proliferation and survival.[2]

Induction of Apoptosis

Quercetin is a potent pro-apoptotic agent, capable of activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3]

  • Intrinsic Pathway: Quercetin can elevate intracellular Reactive Oxygen Species (ROS) and calcium levels, leading to the depolarization of the mitochondrial membrane.[3] This triggers the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3][4] Furthermore, quercetin promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria while down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, further facilitating mitochondrial-mediated apoptosis.[3][5]

  • Extrinsic Pathway: Quercetin can enhance the extrinsic pathway by up-regulating the expression of Fas Ligand (FasL).[6] It can also promote apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) by activating caspase-8.[3][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway node_q node_q node_stim node_stim node_pathway node_pathway node_outcome node_outcome quercetin Quercetin FasL FasL ↑ quercetin->FasL upregulates Caspase8 Caspase-8 Activation quercetin->Caspase8 promotes Bcl2 Bcl-2 / Mcl-1 ↓ quercetin->Bcl2 downregulates Bax Bax Translocation ↑ quercetin->Bax promotes FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mito Mitochondrial Membrane Depolarization Bcl2->Mito inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quercetin-induced apoptosis via intrinsic and extrinsic pathways.

Induction of Cell Cycle Arrest

Quercetin can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, including G1, S, and G2/M, by modulating the expression and activity of key cell cycle regulatory proteins.[8][9]

  • G1/S Arrest: Quercetin can induce G1 arrest by up-regulating p53, which in turn increases the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[6][8] These inhibitors block the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, preventing the phosphorylation of the Retinoblastoma protein (pRb) and thereby blocking entry into the S phase.[8][9]

  • G2/M and S Arrest: The compound has been shown to cause G2/M arrest by decreasing the expression of cyclin B1 and CDK1.[10] In some cell lines, such as MCF-7 breast cancer cells, quercetin induces S-phase arrest by downregulating CDK2 and cyclins A and B.[11][12]

G node_q node_q node_stim node_stim node_protein node_protein node_phase node_phase quercetin Quercetin p53 p53 ↑ quercetin->p53 CDK1_B CDK1-Cyclin B1 ↓ quercetin->CDK1_B downregulates p21 p21 / p27 ↑ p53->p21 CDK4_6_D CDK4/6-Cyclin D p21->CDK4_6_D inhibits CDK2_E CDK2-Cyclin E p21->CDK2_E inhibits G1_Arrest G1/S Phase Arrest CDK4_6_D->G1_Arrest CDK2_E->G1_Arrest G2_M_Arrest G2/M Phase Arrest CDK1_B->G2_M_Arrest

Caption: Quercetin-mediated cell cycle arrest at G1/S and G2/M phases.

Modulation of Key Signaling Pathways

Quercetin interferes with several signal transduction pathways that are frequently dysregulated in cancer, promoting proliferation and survival.[7]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway.[13][14] It can directly inhibit PI3K, leading to decreased phosphorylation of Akt and subsequent downregulation of mTOR, a key regulator of protein synthesis and cell growth.[7][14]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. Quercetin can block this pathway, contributing to its anti-proliferative effects.[7]

  • Wnt/β-catenin Pathway: In some cancers, quercetin inhibits the Wnt/β-catenin signaling pathway by downregulating key proteins like β-catenin and cyclin D1, thereby suppressing cancer cell proliferation.[13]

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway node_q node_q node_pathway node_pathway node_outcome node_outcome quercetin Quercetin PI3K PI3K quercetin->PI3K inhibits MAPK MAPK/ERK quercetin->MAPK inhibits Wnt β-catenin quercetin->Wnt inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MAPK->Proliferation Wnt->Proliferation

Caption: Quercetin's inhibition of key pro-survival signaling pathways.

Quantitative Efficacy Data

The anticancer activity of quercetin has been quantified in numerous in vitro and in vivo studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. Quercetin has demonstrated cytotoxic effects across a wide range of cancer cell lines with varying IC50 values.

Cell LineCancer TypeIC50 Value (µM)Exposure TimeCitation(s)
PC-3Prostate Cancer2024-72h[15]
LNCaPProstate Cancer1024-72h[15]
MCF-7Breast Cancer~16.12 (as free drug)Not Specified[16]
L132Normal Lung Epithelial8072h[17]
HCT-116Colon Cancer12072h[17]
HT-29Colon Cancer12072h[17]
Caco-2Colon Cancer12072h[17]

Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and exposure duration.

In Vivo Antitumor Activity

Animal models provide crucial evidence for a compound's therapeutic potential. Studies in mice bearing tumors have shown that quercetin can significantly reduce tumor volume and improve survival rates.

Tumor ModelQuercetin Dose (mg/kg)AdministrationResultCitation(s)
CT-26 (Colon Carcinoma)50, 100, 200IntraperitonealSignificant reduction in tumor volume (P<0.001)[18][19]
MCF-7 (Breast Cancer)50, 100, 200IntraperitonealSignificant reduction in tumor volume (P<0.001)[18][19]
HepG2 (Hepatoma)Not SpecifiedIntraperitonealDelayed tumor growth and improved survival rate[20]

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of quercetin's anticancer effects. Below are detailed methodologies for key in vitro assays.

General Experimental Workflow

A typical in vitro investigation follows a logical progression from assessing general cytotoxicity to elucidating the specific mechanisms of cell death and proliferation inhibition.

G node_start node_start node_end node_end A Cancer Cell Culture B Treatment with This compound (Dose-response & Time-course) A->B C Cell Viability Assay (e.g., MTT, CCK-8) Determine IC50 B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (PI Staining & Flow Cytometry) C->E F Mechanism Investigation (Western Blot, qPCR for key pathway proteins) D->F E->F G Data Analysis & Interpretation F->G

Caption: A standard workflow for in vitro evaluation of quercetin.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 1.5 x 10⁴ cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.[18]

  • Treatment: Prepare serial dilutions of this compound (e.g., 10, 20, 40, 80, 120 µM) in the appropriate cell culture medium.[18] Remove the old medium from the cells and add 100 µL of the quercetin-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[18]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 450-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of quercetin (e.g., 120 µM) for a specific duration (e.g., 48 hours).[19]

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The cell populations are quantified as follows:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Principle: The amount of DNA in a cell varies depending on its stage in the cell cycle (G1, S, or G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with quercetin as described in previous protocols.

  • Cell Harvesting: Harvest at least 1 x 10⁶ cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses significant anticancer properties, acting through the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[1] The quantitative data from both in vitro and in vivo models demonstrate its potential to inhibit the growth of various cancer types.[18] However, a major challenge for the clinical application of quercetin is its low bioavailability.[15] Future research should focus on the development of novel delivery systems, such as nanoformulations, to enhance its therapeutic efficacy.[2][16] Further clinical trials are necessary to establish its safety and effectiveness as a complementary or alternative medicine for cancer treatment.

References

Understanding the Bioavailability of Quercetin Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in a wide array of fruits, vegetables, and grains, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3][4] It is one of the most abundant flavonoids in the human diet.[5] The primary form used in dietary supplements and for research is quercetin dihydrate, a more stable hydrated form of the quercetin aglycone. Despite its promising therapeutic potential demonstrated in numerous in vitro studies, the clinical efficacy of quercetin is substantially hindered by its poor oral bioavailability.[3][4][6][7][8][9]

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For quercetin, this is exceptionally low, with some studies suggesting it could be less than 1% after oral intake of the aglycone form.[6] This low bioavailability is a consequence of several factors, including low aqueous solubility, poor membrane permeability, and extensive and rapid metabolism in the intestine and liver.[8][10][11] Understanding the intricate details of this compound's absorption, distribution, metabolism, and excretion (ADME) is paramount for developing effective therapeutic strategies and novel delivery systems that can harness its full potential. This guide provides an in-depth analysis of the current understanding of this compound's bioavailability, detailing experimental methodologies and summarizing key quantitative data.

Physicochemical Properties

The journey of a drug from administration to its target site begins with its fundamental physical and chemical characteristics. For this compound, its solubility is a primary rate-limiting step for absorption.

Quercetin is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal fluids.[3][4][8][12] The dihydrate form is slightly more soluble than the anhydrous form, particularly at higher temperatures.[13][14] However, it remains "practically insoluble" in water under normal conditions.[15] Its solubility is significantly better in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5][16] This poor aqueous solubility means that for quercetin to be absorbed, it must first dissolve, a slow and often incomplete process in the gut.

Solvent Form Temperature (°C) Solubility Reference
WaterAnhydrous250.00215 g/L[13][14]
WaterDihydrate250.00263 g/L[13][14]
WaterAnhydrous1400.665 g/L[13][14]
WaterDihydrate1401.49 g/L[13][14]
DMSODihydrate25~67 mg/mL[16]
EthanolDihydrate25~21 mg/mL[16]
DMSO & PBS (pH 7.2) (1:4)HydrateRoom Temp~1 mg/mL[5]
Table 1. Solubility of Quercetin and this compound. This table summarizes the solubility of quercetin in various solvents, highlighting its poor aqueous solubility which is a major barrier to its oral bioavailability.

Pharmacokinetics: The Body's Handling of Quercetin

Once ingested, this compound undergoes a complex series of processes that dictate its ultimate concentration in the bloodstream and tissues.

Absorption

In dietary sources, quercetin is predominantly found as glycosides (bound to a sugar molecule), such as quercetin-3-O-rutinoside (rutin) and quercetin-3-O-glucoside.[3][6] For absorption to occur, these glycosides must first be hydrolyzed to the quercetin aglycone (the non-sugar form).[9][11] This process begins in the small intestine, mediated by enzymes like lactase phlorizin hydrolase and cytosolic β-glucosidases. The liberated aglycone can then be absorbed, albeit inefficiently, via passive diffusion.[8]

A significant portion of quercetin glycosides passes to the colon, where gut microbiota play a crucial role.[17] Bacterial enzymes cleave the sugar moieties, releasing the aglycone, which can then be absorbed by the colon or further metabolized by the microbiota into various phenolic acids.[17] The specific type of sugar attached to quercetin significantly impacts its absorption; for instance, quercetin glucosides (found in onions) are more readily absorbed and thus more bioavailable than quercetin rutinosides (from buckwheat).[3][18]

Metabolism

Quercetin that is absorbed undergoes extensive and rapid first-pass metabolism, primarily in the enterocytes of the intestinal wall and subsequently in the liver.[6][12][19][20] The primary metabolic reactions are Phase II conjugation processes, including glucuronidation, sulfation, and methylation.[6][12][19] As a result, free quercetin aglycone is virtually undetectable in plasma after oral administration.[18] Instead, the circulating forms are metabolites such as quercetin-3-glucuronide, 3'-methylquercetin-3-glucuronide, and quercetin-3'-sulfate.[6] These conjugated metabolites are more water-soluble, facilitating their excretion.[6]

Distribution and Excretion

After entering the systemic circulation, quercetin metabolites are distributed throughout the body. Animal studies have shown the highest accumulation in the lungs, liver, and kidneys.[19] Elimination of these metabolites occurs primarily through the urine and bile, which is then excreted in the feces.[21] The elimination half-life of quercetin metabolites can vary significantly, but is generally in the range of 11-28 hours, suggesting potential for accumulation with repeated dosing.[6]

digraph "Quercetin Absorption and Metabolism" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Simplified Workflow of Quercetin's Fate in the Body", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"];
  node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes ingestion [label="Oral Ingestion\n(this compound / Glycosides)", fillcolor="#F1F3F4", fontcolor="#202124"]; stomach [label="Stomach", fillcolor="#F1F3F4", fontcolor="#202124"]; sm_intestine [label="Small Intestine", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis to\nAglycone", fillcolor="#FBBC05", fontcolor="#202124"]; absorption [label="Absorption", fillcolor="#34A853", fontcolor="#FFFFFF"]; first_pass [label="Intestinal First-Pass\nMetabolism (Conjugation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; colon [label="Colon\n(Microbiota Action)", fillcolor="#F1F3F4", fontcolor="#202124"]; liver [label="Liver\n(Hepatic Metabolism)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; circulation [label="Systemic Circulation\n(Conjugated Metabolites)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; excretion [label="Excretion\n(Urine / Bile)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; tissues [label="Distribution to Tissues", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ingestion -> stomach; stomach -> sm_intestine; sm_intestine -> hydrolysis [label="Enzymes"]; hydrolysis -> absorption; absorption -> first_pass; first_pass -> liver [label="Portal Vein"]; liver -> circulation; circulation -> tissues; circulation -> excretion; sm_intestine -> colon [label="Unabsorbed"]; colon -> absorption [label="Aglycone Absorption"]; colon -> excretion [label="Fecal Elimination"]; }

Caption: Workflow for a Quercetin Pharmacokinetic Study.

Modulation of Cellular Signaling Pathways

The biological effects of quercetin, such as its anti-inflammatory and anti-cancer activities, are attributed to its ability to interact with and modulate multiple intracellular signaling pathways.[1][22][23] Even though plasma concentrations of free quercetin are low, its metabolites may retain biological activity, and localized concentrations in tissues could be sufficient to exert these effects.

Key signaling pathways affected by quercetin include:

  • PI3K/Akt/mTOR Pathway: This is a critical pathway involved in cell survival, proliferation, and growth. Quercetin has been shown to inhibit PI3K (phosphatidylinositol-3-kinase), which in turn downregulates the activity of Akt and mTOR (mammalian target of rapamycin).[1][22][23][24] This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[22]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Quercetin can modulate this pathway, often leading to the inhibition of cancer cell proliferation.[1][22][24]

  • Wnt/β-catenin Pathway: This pathway is crucial for cell fate determination and proliferation. Aberrant activation is a hallmark of many cancers, including colorectal cancer. Quercetin can inhibit this pathway, contributing to its anti-cancer effects.[1][24]

  • NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a key regulator of inflammation. Quercetin is a known inhibitor of the NF-κB pathway, which underlies many of its potent anti-inflammatory effects.[22][24]

  • p53 Pathway: The p53 protein is a critical tumor suppressor. Quercetin can modulate p53 activity, promoting apoptosis in cancer cells.[1][22][24]

```dot digraph "Signaling Pathways" { graph [nodesep=0.4, ranksep=0.5, label="Key Signaling Pathways Modulated by Quercetin", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=tee, color="#EA4335", penwidth=1.5];

// Nodes quercetin [label="Quercetin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pi3k [label="PI3K/Akt/mTOR\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapk [label="MAPK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wnt [label="Wnt/β-catenin\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nfkb [label="NF-κB\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges quercetin -> pi3k; quercetin -> mapk; quercetin -> wnt; quercetin -> nfkb;

pi3k -> proliferation [arrowhead=normal, color="#5F6368"]; mapk -> proliferation [arrowhead=normal, color="#5F6368"]; wnt -> proliferation [arrowhead=normal, color="#5F6368"]; nfkb -> inflammation [arrowhead=normal, color="#5F6368"]; pi3k -> apoptosis [label="inhibition leads to"]; }

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quercetin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and grains, is a subject of extensive research due to its antioxidant and potential therapeutic properties.[1][2] Accurate and reliable quantification of quercetin in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of quercetin dihydrate.

Principle

This method utilizes RP-HPLC with UV detection for the separation and quantification of quercetin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer. The acidic mobile phase ensures the protonation of quercetin, leading to a sharp and symmetrical peak. Detection is performed at a wavelength where quercetin exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

ParameterRecommended Conditions
HPLC Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol:Water (65:35, v/v) with 2% Acetic Acid or Acetonitrile:Ammonium Acetate Buffer (35:65, v/v, pH 3.5 with 0.1% Acetic Acid)[3][4][5]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 20 µL
Column Temperature Ambient (25 ± 2°C) or 35°C[7][8]
Detection Wavelength 254 nm, 256 nm, or 370 nm[5][7][8]
Run Time Approximately 10-20 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the components in the specified ratio. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonicator before use.[6][8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 100 µg/mL.[3][4][5] For example, to prepare a 10 µg/mL solution, transfer 0.1 mL of the stock solution to a 10 mL volumetric flask and make up the volume with the mobile phase.

  • Sample Preparation (for a solid dosage form): Weigh and finely powder a representative number of units (e.g., 20 tablets). Accurately weigh a portion of the powder equivalent to 10 mg of quercetin and transfer it to a 10 mL volumetric flask. Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume with the mobile phase and filter the solution through a 0.45 µm syringe filter before injection.[2]

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.[6]

Method Validation Data

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Results
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 2000> 5000[2]
%RSD of Peak Area ≤ 2.0%< 1.0%
%RSD of Retention Time ≤ 2.0%< 0.5%

Table 2: Method Validation Summary

ParameterRange/Value
Linearity Range 2 - 100 µg/mL[3][4][5]
Correlation Coefficient (r²) ≥ 0.999[6]
Accuracy (% Recovery) 98 - 102%
Precision (%RSD)
- Intraday< 2.0%[5]
- Interday< 2.0%[5]
Limit of Detection (LOD) 0.046 - 12.1 ng/mL[3][4][9][10]
Limit of Quantification (LOQ) 0.14 - 36.6 ng/mL[3][4][9][10]
Specificity No interference from excipients

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject Standards & Samples MobilePhase->Injection StandardSol Standard Solution Preparation SystemSuitability System Suitability Test StandardSol->SystemSuitability StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection SystemSuitability->Injection If Passed Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Quercetin Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Method_Development_Logic cluster_initial Initial Development cluster_optimization Optimization cluster_validation Method Validation SelectColumn Select Column (e.g., C18) SelectMobilePhase Select Mobile Phase (Organic & Aqueous) SelectColumn->SelectMobilePhase SelectWavelength Select Detection Wavelength SelectMobilePhase->SelectWavelength OptimizeMobilePhase Optimize Mobile Phase Ratio & pH SelectWavelength->OptimizeMobilePhase OptimizeFlowRate Optimize Flow Rate OptimizeMobilePhase->OptimizeFlowRate OptimizeTemp Optimize Column Temperature OptimizeFlowRate->OptimizeTemp Linearity Linearity OptimizeTemp->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ

Caption: Logical flow of HPLC method development and validation.

References

Quercetin Dihydrate: Applications in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Quercetin dihydrate, a flavonoid ubiquitously found in fruits and vegetables, is the subject of extensive investigation in pharmaceutical research due to its wide array of pharmacological activities.[1][2][3] As a potent antioxidant and anti-inflammatory agent, it demonstrates significant potential in the prevention and treatment of various chronic diseases.[2][3][4] Its therapeutic applications are being explored in oncology, cardiology, neurodegenerative diseases, and inflammatory conditions.[2][5][6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.

Key Therapeutic Applications and Mechanisms of Action

This compound's multifaceted therapeutic potential stems from its ability to modulate numerous cellular signaling pathways.[1][8] Its primary mechanisms of action include potent antioxidant and anti-inflammatory effects, as well as the ability to induce apoptosis and inhibit cell proliferation in cancer cells.[2][3][8]

1. Antioxidant Effects: Quercetin is a powerful scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage that contributes to a multitude of chronic diseases.[2][9][10]

2. Anti-inflammatory Activity: It exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][11][12] A key mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[13][14][15]

3. Anticancer Properties: In oncological research, quercetin has been shown to inhibit the growth of various cancer cell lines.[16][17][18] This is achieved through the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][8][16]

4. Neuroprotective Effects: Emerging research highlights quercetin's potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[6][19][20] Its antioxidant and anti-inflammatory properties help protect neurons from damage.[6][11]

5. Cardiovascular Protection: Quercetin contributes to cardiovascular health by improving endothelial function, reducing blood pressure, and lowering cholesterol levels.[3][7][21][22]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of Quercetin

Cell LineAssayIC50 / ConcentrationObserved EffectReference
A-549 (Human Lung Carcinoma)Not Specified10, 30, 60 µMRegulation of signaling pathways[8]
HT-29 (Human Colon Carcinoma)MTT AssayNot SpecifiedGrowth inhibition[16]
MCF-7 (Human Breast Adenocarcinoma)MTT AssayNot SpecifiedGrowth inhibition[16]
Caki-1 (Human Renal Carcinoma)MTT AssayNot SpecifiedGrowth inhibition[16]
K1 (Human Papillary Thyroid Carcinoma)MTT AssayNot SpecifiedGrowth inhibition[16]
SK-Br3 (Human Breast Carcinoma)Proliferation AssayDose-dependentInhibition of proliferation[17]
MDA-MB-453 (Human Breast Carcinoma)Proliferation AssayDose-dependentInhibition of proliferation[17]
HL-60 (Human Promyelocytic Leukemia)Xenograft Model120 mg/kgReduced tumor growth, induced apoptosis[23]
RAW 264.7 (Mouse Macrophage)Not SpecifiedDose-dependentReduced activation of phosphorylated ERK and p38 MAP kinase[13]

Table 2: In Vivo Studies of this compound

Animal ModelConditionDosageDurationKey FindingsReference
MiceCarbon Tetrachloride-Induced Oxidative Stress60 and 120 mg/kg/day (oral)21 daysMitigated oxidative stress, reduced MDA levels, enhanced CAT activity[24][25]
RatsCarrageenan-Induced InflammationNot SpecifiedNot SpecifiedAmeliorated inflammatory response[12]
Zucker Rats (Obese)High-Fat DietNot SpecifiedNot SpecifiedReduced visceral adipose tissue TNF-α and nitric oxide production[12]
RatsAdjuvant-Induced ArthritisNot SpecifiedNot SpecifiedDecreased clinical signs of arthritis[12]
MiceMyocardial InfarctionNot SpecifiedNot SpecifiedImproved cardiac ejection fraction, reduced ventricular remodeling[22]
MiceNude Mice with Pancreatic Cancer Xenografts0.2% and 1% quercetin in diet6 weeksQuercetin absorbed into blood with total concentrations of 39.4, 84.5, and 152.0 µM at 2, 4, and 6 weeks respectively.[26]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies

Objective: To prepare a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Due to its poor solubility in aqueous solutions, a stock solution of this compound is typically prepared in DMSO.[23][27]

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). Solubility in DMSO is approximately 67 mg/mL.[27]

  • Vortex the tube until the this compound is completely dissolved. Gentle warming may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • When preparing working solutions for cell culture, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically <0.1%).

Protocol 2: Quantification of Quercetin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the concentration of quercetin in a sample using RP-HPLC.

Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 100 mm, 2.7 µm)[28]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water[28]

  • Mobile Phase B: Methanol or Acetonitrile[28][29]

  • Quercetin standard

  • Methanol (HPLC grade)

  • Sample extracts

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of quercetin standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 5 to 150 mg/L.[28]

  • Sample Preparation:

    • Extract quercetin from the sample matrix using an appropriate solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter prior to injection.[28]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[28]

    • Mobile Phase: A common mobile phase is a gradient of methanol and 0.1% orthophosphoric acid in water.[28] An alternative isocratic method uses a mixture of methanol and acetonitrile (50:50 v/v).[29]

    • Flow Rate: 1.0 mL/min.[28][29]

    • Injection Volume: 10 µL.[28]

    • Detection Wavelength: 360 nm or 256 nm.[28][29]

    • Column Temperature: Ambient or controlled (e.g., 35°C).[30]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of quercetin in the samples by comparing their peak areas to the calibration curve.

Protocol 3: In Vivo Study of this compound in a Mouse Model of Oxidative Stress

Objective: To evaluate the protective effects of this compound against induced oxidative stress in mice.

Materials:

  • Male mice

  • This compound

  • Carbon tetrachloride (CCl4) or another inducing agent

  • Vehicle for quercetin administration (e.g., corn oil)[27]

  • Gavage needles

  • Equipment for tissue homogenization and biochemical assays (e.g., spectrophotometer)

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly divide the mice into experimental groups (e.g., Control, CCl4 alone, CCl4 + Quercetin 60 mg/kg, CCl4 + Quercetin 120 mg/kg).[25]

  • Quercetin Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer the quercetin suspension orally via gavage daily for the duration of the study (e.g., 20 days).[25] The control group should receive the vehicle alone.

  • Induction of Oxidative Stress:

    • On the final day of the treatment period, induce oxidative stress by administering CCl4 intraperitoneally (e.g., 1 mL/kg).[25]

  • Sample Collection:

    • At a predetermined time after CCl4 administration, euthanize the mice and collect blood and tissues (e.g., liver, kidney, muscle).[25]

  • Biochemical Analysis:

    • Prepare tissue homogenates.

    • Measure markers of oxidative stress, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes like catalase (CAT).[24][25]

Signaling Pathway and Experimental Workflow Diagrams

Quercetin_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK Quercetin Quercetin Dihydrate Quercetin->MAPK Inhibits Quercetin->IKK Inhibits NFkB NF-κB MAPK->NFkB Activates IkB IκB IKK->IkB Phosphorylates & Degrades IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces Transcription Quercetin_Anticancer_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates Quercetin Quercetin Dihydrate Quercetin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival HPLC_Workflow start Start prep_standards Prepare Quercetin Standard Solutions start->prep_standards prep_sample Prepare Sample Extract start->prep_sample filter_sample Filter Sample and Standards (0.45 µm) prep_standards->filter_sample prep_sample->filter_sample hplc_analysis RP-HPLC Analysis filter_sample->hplc_analysis gen_curve Generate Calibration Curve hplc_analysis->gen_curve quantify Quantify Quercetin in Sample hplc_analysis->quantify gen_curve->quantify end End quantify->end

References

Spectrophotometric Quantification of Quercetin Dihydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (3,3',4',5,7-pentahydroxyflavone), a prominent dietary flavonol, is extensively investigated for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Accurate and reliable quantification of quercetin dihydrate is crucial for quality control in pharmaceutical formulations, dietary supplements, and for pharmacokinetic studies.[2][3] This document provides detailed application notes and validated protocols for the spectrophotometric quantification of this compound, a common commercially available form. Two primary methods are presented: a direct UV spectrophotometric method and a colorimetric method using an aluminum chloride complexation reaction.

Principle of Methods

1. UV Spectrophotometric Method: This method relies on the intrinsic property of quercetin to absorb light in the ultraviolet (UV) range. The wavelength of maximum absorbance (λmax) for quercetin is typically observed between 370 nm and 375 nm in ethanol.[4][5][6] The absorbance at this wavelength is directly proportional to the concentration of quercetin in the solution, following the Beer-Lambert law.

2. Aluminum Chloride Colorimetric Method: This method involves the formation of a stable, yellow-colored complex between quercetin and aluminum chloride in an acidic medium.[7][8] This complex exhibits a strong absorbance at a higher wavelength (around 415-440 nm), which minimizes interference from other compounds that may absorb in the UV region.[7] The reaction occurs between the C-4 keto group and either the C-3 or C-5 hydroxyl group of quercetin, as well as with the ortho-dihydroxyl groups in the B-ring, forming acid-stable complexes.[7]

Quantitative Data Summary

The following tables summarize the validation parameters for the spectrophotometric quantification of quercetin, compiled from various studies.

Table 1: UV Spectrophotometric Method Validation Data

ParameterSolvent(s)Wavelength (λmax)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference(s)
Method AEthanol373 nm5 - 150.9991.464.4397%< 2% (Intraday & Interday)[4]
Method BEthanol372 nm2 - 10> 0.999----[6]
Method C0.1 N HCl, Phosphate Buffer (pH 7.4)256 nm10 - 50> 0.9990.1450.45099.25% - 99.42%< 2%[9]
Method D-370 nm0.2 - 10.99950.0431.303--[5]

Table 2: Aluminum Chloride Colorimetric Method Validation Data

ParameterReagentsWavelength (λmax)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference(s)
Method EAluminum Chloride415 - 440 nm------[7]
Method FCo(II) nitrate382.75 nm----80%, 100%, 120% levels tested-[10]
Method GNi(II) chloride386.06 nm------[10]

Experimental Protocols

Protocol 1: UV Spectrophotometric Quantification of this compound

1. Materials and Reagents:

  • This compound (purity > 96%)[4]

  • Ethanol (analytical grade)[4][6]

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume to 100 mL with ethanol. This is the primary stock solution.

3. Preparation of Working Standard Solutions:

  • From the primary stock solution, prepare a series of dilutions in ethanol to obtain concentrations ranging from 2 to 15 µg/mL. For example, to prepare a 10 µg/mL solution, dilute 1 mL of the 100 µg/mL stock solution to 10 mL with ethanol.[4]

4. Sample Preparation:

  • For solid samples (e.g., formulations), accurately weigh a quantity of the powdered sample equivalent to 10 mg of quercetin.

  • Transfer to a 100 mL volumetric flask, add about 70 mL of ethanol, and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with ethanol and filter the solution through a suitable filter paper.

  • Dilute the filtrate with ethanol to obtain a concentration within the calibration curve range.

5. Spectrophotometric Measurement:

  • Set the UV-Vis spectrophotometer to scan from 200 to 400 nm to determine the λmax. The expected λmax is around 372-373 nm.[4][6]

  • Use ethanol as a blank.

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

6. Calibration Curve and Quantification:

  • Plot a graph of absorbance versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of quercetin in the sample solution using the calibration curve equation.

Protocol 2: Aluminum Chloride Colorimetric Quantification of this compound

1. Materials and Reagents:

  • This compound (purity > 98%)

  • Methanol or Ethanol (analytical grade)

  • 2% Aluminum chloride (AlCl₃) solution in methanol

  • Sodium acetate solution

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Prepare a 100 µg/mL stock solution of this compound in methanol as described in Protocol 1.

3. Preparation of Working Standard Solutions:

  • Prepare a series of dilutions from the stock solution to obtain concentrations in the desired range (e.g., 5-50 µg/mL).

4. Experimental Procedure:

  • Pipette 1 mL of each standard or sample solution into a 10 mL volumetric flask.

  • Add 0.3 mL of 5% sodium nitrite solution.

  • After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.

  • After another 6 minutes, add 2 mL of 1 M sodium hydroxide.

  • Immediately make up the volume to 10 mL with distilled water and mix well.

5. Spectrophotometric Measurement:

  • Allow the solution to stand for 15 minutes at room temperature.

  • Measure the absorbance at approximately 415 nm against a reagent blank.

6. Calibration Curve and Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Use the linear regression equation to calculate the concentration of quercetin in the unknown samples.

Diagrams

experimental_workflow cluster_prep Preparation cluster_uv UV Spectrophotometry cluster_alcl3 Aluminum Chloride Method cluster_analysis Data Analysis stock Prepare Standard Stock Solution working Prepare Working Standard Solutions stock->working sample Prepare Sample Solution stock->sample uv_measure Measure Absorbance at λmax (372 nm) working->uv_measure alcl3_reaction Complexation Reaction with AlCl3 working->alcl3_reaction sample->uv_measure sample->alcl3_reaction calibration Generate Calibration Curve uv_measure->calibration alcl3_measure Measure Absorbance at λmax (~415 nm) alcl3_reaction->alcl3_measure alcl3_measure->calibration quantification Quantify Quercetin in Sample calibration->quantification

Caption: Experimental workflow for spectrophotometric quantification of quercetin.

alcl3_reaction_pathway quercetin Quercetin (C-4 keto, C-3/C-5 OH, ortho-dihydroxyl groups) complex Stable Yellow Complex quercetin->complex reacts with alcl3 Aluminum Chloride (AlCl3) alcl3->complex absorbance Absorbance at ~415-440 nm complex->absorbance exhibits

Caption: Reaction pathway for the aluminum chloride colorimetric method.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[11] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[12] The analytical method should then be able to resolve the main peak of quercetin from any degradation product peaks.[11] For quercetin, forced degradation studies have been performed, and it has been shown to be less stable in alkaline media.[13][14]

Conclusion

The spectrophotometric methods described provide simple, rapid, and cost-effective means for the quantification of this compound. The choice between the direct UV method and the aluminum chloride colorimetric method will depend on the sample matrix and the potential for interfering substances. For complex matrices, the aluminum chloride method is often preferred due to its higher specificity. Proper validation of the selected method is crucial to ensure accurate and reliable results in research, quality control, and drug development settings.

References

Application Note: LC-MS/MS Analysis of Quercetin and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin, a prominent dietary flavonoid found in fruits, vegetables, and tea, is renowned for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its efficacy and developing it as a therapeutic agent. Due to its extensive metabolism in the body, sensitive and specific analytical methods are required to quantify both the parent compound (aglycone) and its various metabolites in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[3][4] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of quercetin and its primary metabolites, along with a summary of quantitative data and a visualization of its metabolic pathway.

Metabolic Pathway of Quercetin

Upon ingestion, quercetin glycosides are hydrolyzed in the small intestine to the aglycone form, which is then absorbed.[5] The absorbed quercetin undergoes extensive Phase II metabolism, primarily in the small intestine and liver, through glucuronidation, sulfation, and methylation.[5][6] The resulting metabolites, such as quercetin-3-O-glucuronide, quercetin-3'-O-sulfate, and isorhamnetin (3'-O-methyl quercetin), are the primary forms found circulating in plasma.[5][7] Unabsorbed quercetin can be degraded by gut microflora into smaller phenolic acids.[8]

Quercetin_Metabolism cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation / Liver Quercetin_Glycosides Quercetin Glycosides (Dietary Intake) Quercetin_Aglycone Quercetin Aglycone Quercetin_Glycosides->Quercetin_Aglycone Hydrolysis (Enterocytes) Phenolic_Acids Phenolic Acids Quercetin_Aglycone->Phenolic_Acids Microbiota Degradation (Colon) Phase_II_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Quercetin_Aglycone->Phase_II_Metabolites Glucuronidation, Sulfation (Intestine, Liver) Methylated_Metabolites Methylated Metabolites (Isorhamnetin, Tamarixetin) Quercetin_Aglycone->Methylated_Metabolites Methylation (COMT) (Intestine, Liver) Excretion Excretion Phenolic_Acids->Excretion Urine Phase_II_Metabolites->Excretion Urine, Bile Methylated_Metabolites->Excretion Urine, Bile

Caption: Metabolic pathway of quercetin.

Experimental Protocols

Protocol 1: Extraction of Quercetin and Metabolites from Human Plasma

This protocol describes a common method for extracting quercetin and its conjugated metabolites from plasma, involving protein precipitation followed by optional enzymatic hydrolysis to measure total aglycone.

Materials:

  • Human plasma collected in K2-EDTA tubes

  • Methanol (LC-MS grade), chilled to -20°C

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ascorbic acid solution (0.1 M)

  • β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Internal Standard (IS) solution (e.g., Kaempferol or a stable isotope-labeled quercetin in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum centrifugal evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Stabilization & IS Spiking: Add 10 µL of ascorbic acid solution to prevent oxidative degradation. Add 10 µL of the internal standard solution. Vortex briefly.[9]

  • For Total Quercetin Measurement (with Hydrolysis): a. Add 100 µL of sodium acetate buffer (pH 5.0). b. Add 20 µL of β-glucuronidase/sulfatase solution. c. Vortex and incubate at 37°C for 1 hour.[3]

  • Protein Precipitation: a. Add 300 µL of ice-cold methanol (or acetonitrile) to the plasma sample (or the post-hydrolysis mixture). b. Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C or using a vacuum centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.

Protocol 2: LC-MS/MS Analysis

This protocol provides a robust starting point for the chromatographic separation and mass spectrometric detection of quercetin and its key metabolites. Method optimization is recommended for specific applications.

Instrumentation:

  • UHPLC or HPLC system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatography Conditions:

Parameter Setting
Column Reversed-phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)[10][11]
Mobile Phase A Water with 0.1% Formic Acid[11]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[11]
Injection Volume 5 µL
Column Temp. 30°C[11]

| Gradient | 0-1 min: 5% B; 1-8 min: 5-80% B; 8-9 min: 80% B; 9.1-12 min: 5% B |

Mass Spectrometry Conditions:

Parameter Setting
Ionization Mode ESI Negative[12]
Capillary Voltage 3.5 kV[13]
Drying Gas Temp. 350°C[12]
Drying Gas Flow 12 L/min[12]
Nebulizer Pressure 45 psi[13]

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative Data

The following tables summarize typical mass spectrometry parameters and pharmacokinetic data for quercetin and its major metabolites.

Table 1: Example LC-MS/MS MRM Transitions and Parameters Parameters such as Collision Energy (CE) and Cone Voltage (CV) should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Reference
Quercetin 301.0151.0 (Quantifier)100[10]
301.0179.0 (Qualifier)100[10]
Quercetin-3-glucuronide 477.1301.0100[9][12]
Isorhamnetin 315.0300.0100[14]
Quercitrin 447.0300.0100[15]
Kaempferol (IS) 285.0117.0100[16]

Table 2: Summary of Pharmacokinetic Parameters of Quercetin in Humans Values can vary significantly based on dosage, formulation, and individual metabolism.

Formulation / DoseCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Reference
Quercetin Aglycone (200 mg)2300 ± 15000.7 ± 0.3N/A[2]
LipoMicel® Quercetin (500 mg)N/AN/A~800[17]
Standard Quercetin (500 mg)N/AN/A~115[17]
Onion Powder (100 mg Quercetin)212.8 (Q-glucuronide)~2-4N/A[9]
Apple Peel (100 mg Quercetin)15.5 (Q-glucuronide)~2-4N/A[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical process from sample collection to final data interpretation.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect 1. Collect Biological Sample (e.g., Plasma, Urine) Spike 2. Add Internal Standard & Stabilizer Collect->Spike Hydrolyze 3. Enzymatic Hydrolysis (Optional, for Total Quercetin) Spike->Hydrolyze Extract 4. Protein Precipitation / LLE Hydrolyze->Extract Evap 5. Evaporate & Reconstitute Extract->Evap Inject 6. Inject Sample into LC-MS/MS System Evap->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Generate Calibration Curve Integrate->Calibrate Quantify 11. Quantify Analytes Calibrate->Quantify Report 12. Report Results Quantify->Report

Caption: General workflow for LC-MS/MS analysis.

References

Application Note: Preparation of Quercetin Dihydrate Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent dietary flavonoid found in a wide variety of fruits, vegetables, and grains.[1] As a polyphenolic compound, it is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] In experimental settings, quercetin is often studied for its ability to inhibit key signaling enzymes like phosphoinositide 3-kinase (PI3K) and to modulate pathways such as MAPK, Wnt/β-catenin, and JAK/STAT.[1][3][4][5] Due to its poor aqueous solubility, proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation and storage of quercetin dihydrate solutions for both in vitro and in vivo research.

Quantitative Data: Solubility Profile

This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[2] The choice of solvent is crucial for achieving the desired stock concentration. The table below summarizes the solubility of quercetin in common laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)Source(s)
DMSO ~30 - 67 mg/mL~198.06 mM[2][3][6]
Ethanol ~2 - 21 mg/mL~62.08 mM[2][3][6]
DMF ~30 mg/mLNot Specified[2][6]
Water InsolubleInsoluble[3][7]
Methanol SolubleNot Specified[8]
Isopropanol SolubleNot Specified[9]

Note: Solubility values can vary slightly between different product batches and suppliers.[3] For cell-based assays, the final concentration of organic solvents like DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution.

G cluster_workflow Workflow for Quercetin Stock Solution A Weigh this compound B Add Appropriate Solvent (e.g., DMSO) A->B C Vortex / Sonicate (to ensure complete dissolution) B->C D Sterile Filter (0.22 µm) (for cell culture use) C->D E Aliquot into Light-Protected Tubes D->E F Store at -20°C E->F G Dilute to Final Working Concentration Before Use F->G

Caption: General experimental workflow for preparing this compound stock solutions.

Experimental Protocols

Safety Precaution: Quercetin is a bioactive compound. Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn during handling. All weighing and solvent additions should be performed in a chemical fume hood.

Protocol 1: High-Concentration Stock Solution in DMSO (e.g., 50 mM)

This protocol is suitable for most in vitro applications, including cell culture experiments.

Materials:

  • This compound (FW: ~338.27 g/mol , check supplier information)

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: To prepare a 50 mM stock solution, calculate the required mass. For 1 mL of solution: Mass (mg) = 50 mmol/L * 1 L/1000 mL * 338.27 g/mol * 1000 mg/g * 1 mL = 16.91 mg

  • Weighing: Accurately weigh ~17 mg of this compound powder and place it into a sterile tube.

  • Dissolution: Add 1 mL of high-quality DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly. If the solid does not dissolve completely, sonicate the solution for 5-10 minutes in a water bath.[8][9] Visually inspect to ensure no particulates remain.

  • Sterilization (for cell culture): For applications requiring sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step removes potential microbial contaminants.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes. Store the aliquots at -20°C. A DMSO stock solution stored at -20°C is reported to be stable for up to 6 months.[10]

Protocol 2: Stock Solution in Ethanol (e.g., 20 mM)

Ethanol can be an alternative solvent, though quercetin's solubility is lower than in DMSO.[2][3]

Materials:

  • This compound

  • 200-proof (100%) Ethanol

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculation: To prepare a 20 mM stock solution, calculate the required mass. For 1 mL of solution: Mass (mg) = 20 mmol/L * 1 L/1000 mL * 338.27 g/mol * 1000 mg/g * 1 mL = 6.77 mg

  • Weighing: Accurately weigh ~6.8 mg of this compound powder.

  • Dissolution & Mixing: Add 1 mL of 100% ethanol. Cap and vortex until the solid is fully dissolved. Sonication may be used to aid dissolution.

  • Storage: Aliquot into light-protected tubes and store at -20°C.

Protocol 3: Preparation of Aqueous Working Solutions

Quercetin is sparingly soluble in aqueous buffers and will precipitate.[2] Therefore, working solutions should be prepared fresh immediately before use.

Methodology:

  • Thaw a frozen aliquot of the high-concentration stock solution (from Protocol 1 or 2).

  • Dilute the stock solution directly into the pre-warmed cell culture medium or aqueous buffer to the final desired concentration (e.g., 10, 25, 50 µM).

  • Mix immediately and thoroughly by pipetting or gentle vortexing to prevent precipitation.

  • Important: Do not store aqueous working solutions, as the compound is unstable and will precipitate over time. It is recommended not to store aqueous solutions for more than one day.[2][6]

Mechanism of Action: Antioxidant Activity

One of quercetin's most well-documented functions is its ability to act as a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and inhibit enzymes involved in their production, thereby protecting cells from oxidative damage.[11][12][13][14][15]

G cluster_pathway Quercetin's Role in Mitigating Oxidative Stress Stress Cellular Stressors (e.g., UV, Inflammation) ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) Stress->ROS generates Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes Quercetin Quercetin Quercetin->ROS scavenges / quenches

Caption: Quercetin mitigates oxidative stress by scavenging reactive oxygen species (ROS).

References

Application Notes and Protocols: Quercetin Dihydrate in Topical Formulations for Skin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quercetin dihydrate in topical formulations for dermatological research. Quercetin, a potent antioxidant and anti-inflammatory flavonoid, presents a promising therapeutic agent for various skin conditions. However, its poor water solubility and limited skin penetration necessitate advanced formulation strategies.[1][2] This document details the formulation approaches, mechanisms of action, and relevant experimental protocols to evaluate the efficacy of topical quercetin formulations.

Rationale for Topical this compound Application

Quercetin has demonstrated significant potential in protecting the skin from oxidative stress induced by factors like ultraviolet (UV) radiation.[3] Its biological activities include scavenging free radicals, inhibiting lipid peroxidation, and modulating inflammatory pathways, making it a candidate for anti-aging, wound healing, and managing inflammatory skin disorders.[1][2][4][5] The primary challenge in its topical application lies in overcoming the skin barrier to deliver therapeutically relevant concentrations to the target skin layers.[1][2]

Advanced Formulation Strategies

To enhance the dermal penetration and stability of quercetin, various nano-based and lipid-based delivery systems have been investigated. These formulations aim to increase the solubility of quercetin and improve its interaction with the stratum corneum.

Solid Lipid Nanoparticles (SLNs)

SLNs are lipid-based nanocarriers that can encapsulate lipophilic compounds like quercetin, improving their stability and skin penetration.[3][6][7]

Nanoemulsions and Microemulsions

Nanoemulsions and microemulsions are dispersions of oil and water stabilized by surfactants. These systems can increase the solubility of quercetin and enhance its permeation through the skin.[8][9] A water-in-oil (w/o) microemulsion has been shown to increase the penetration of quercetin into the stratum corneum and epidermis.[8]

Oleogels

Oleogels, composed of olive oil and Pluronic F127, have been explored as potential carriers for quercetin, demonstrating improved skin permeation compared to conventional hydrogels.[10]

Other Nanocarriers

Other promising delivery systems include nanostructured lipid carriers (NLCs), liposomes, and microcapsules, which have shown potential in increasing quercetin accumulation in the skin and providing controlled release.[11][12][13]

Data Presentation: Formulation Characteristics and Efficacy

The following tables summarize quantitative data from various studies on quercetin topical formulations.

Table 1: Physicochemical Properties of Quercetin-Loaded Formulations

Formulation TypeCarrier ComponentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (QSLN)Palmitic acid, Tween® 80274.0 - 986.6-29.4 to -50.415.2 - 46.2-[3]
OleogelOlive oil, Pluronic F127345.3 - 401.5Negative--[10]
Nanoemulsion (QCT@NE)Olive oil, Oleic acid, Surfactant, Co-surfactant173.1 ± 1.2-36.1 ± 5.990.26-
Nanostructured Lipid Carrier (NLC)-215.2-20.10 ± 1.2289.95 ± 0.163.05
Lecithin-Chitosan NanoparticlesLecithin, Chitosan, TPGS95.3-48.52.45[14]

Table 2: In Vitro Skin Permeation of Quercetin from Different Formulations

Formulation TypeSkin ModelCumulative Permeation after 6h (%)Permeated Amount (µg/cm²)Reference
Quercetin in Propylene Glycol (QPG)Hairless rat skin4.26.6[3]
Solid Lipid Nanoparticles (QSLN-2)Hairless rat skin21.933.5[3]
Hydrogel (F1)Full-thickness skin21.2 ± 1.4-[10]
Oleogel (F4)Full-thickness skin43.6 ± 6.2-[10]
w/o MicroemulsionPorcine ear skin-Increased penetration at 3, 6, 9, 12h[8]

Table 3: Biological Efficacy of Topical Quercetin Formulations

Biological EffectModelFormulationKey FindingsReference
AntioxidantUVB-irradiated hairless miceNon-ionic and anionic emulsionsInhibited GSH depletion by 119% and 53% respectively.[15]
Anti-inflammatoryUVB-irradiated hairless miceNon-ionic and anionic emulsionsInhibited MPO activity increase by 62% and 59% respectively.[15]
Anti-inflammatoryUV-irradiated primary human keratinocytesQuercetin solutionSuppressed IL-1β (~60%), IL-6 (~80%), IL-8 (~76%), and TNF-α (~69%) expression.[16]
AntioxidantUVB-irradiated miceQuercetin-loaded microcapsulesInhibited depletion of GSH, catalase activity, and reduced lipid hydroperoxides.[11]
Anti-inflammatoryAtopic dermatitis model in HaCaT cellsQuercetin solution (1.5 µM)Significantly reduced expression of IL-1β, IL-6, and IL-8.[17]

Signaling Pathways Modulated by Quercetin

Quercetin exerts its anti-inflammatory effects by modulating key signaling pathways in skin cells, primarily the NF-κB and AP-1 pathways, which are activated by stressors like UV radiation.[16][18]

Quercetin_Signaling_Pathway UVB UVB Radiation / Oxidative Stress IKK IKK UVB->IKK activates MAPK MAPK (JNK, ERK, p38) UVB->MAPK activates Quercetin Quercetin Quercetin->IKK inhibits NFkB NF-κB Quercetin->NFkB inhibits Quercetin->MAPK may inhibit IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) NFkB->Cytokines upregulates transcription Inflammation Inflammation Cytokines->Inflammation AP1 AP-1 MAPK->AP1 activates MMPs MMPs AP1->MMPs upregulates transcription MMPs->Inflammation

Caption: Quercetin's anti-inflammatory signaling pathway in skin cells.

Experimental Workflow

The evaluation of a novel topical quercetin formulation typically follows a structured workflow, from initial formulation and characterization to preclinical efficacy testing.

Experimental_Workflow Formulation Formulation Development (e.g., SLNs, Nanoemulsion) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Stability Stability Studies (Physical & Chemical) Formulation->Stability InVitroRelease In Vitro Release Study Characterization->InVitroRelease SkinPermeation Ex Vivo Skin Permeation (Franz Diffusion Cell) InVitroRelease->SkinPermeation CellStudies In Vitro Cell-Based Assays (Keratinocytes, Fibroblasts) SkinPermeation->CellStudies InVivo In Vivo Animal Studies (e.g., UVB-induced damage) SkinPermeation->InVivo Viability Cell Viability (MTT) CellStudies->Viability Antioxidant Antioxidant Activity (DPPH, ABTS, ROS) CellStudies->Antioxidant AntiInflammatory Anti-inflammatory Activity (Cytokine/PGE2 levels) CellStudies->AntiInflammatory CellStudies->InVivo

Caption: Experimental workflow for evaluating topical quercetin formulations.

Experimental Protocols

Protocol for Preparation of Quercetin-Loaded Nanoemulsion

This protocol is adapted from a method for preparing a quercetin-loaded nanoemulsion using ultrasonication.[9]

Materials:

  • This compound

  • Olive oil and Oleic acid (oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water (aqueous phase)

  • Magnetic stirrer

  • Vortex mixer

  • Probe sonicator

Procedure:

  • Dissolve a specific amount of quercetin (e.g., 10 mg) in the oil phase (e.g., a mixture of olive oil and oleic acid).

  • Add the surfactant and co-surfactant to the oil phase.

  • Stir the mixture thoroughly and vortex for 15 minutes at 300 rpm to ensure complete dispersion.

  • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer for 15 minutes.

  • Vortex the resulting mixture for an additional 20 minutes.

  • Subject the coarse emulsion to ultrasonication to reduce globule size.

  • Allow the prepared nanoemulsion to equilibrate for 24 hours before characterization.

Protocol for In Vitro Skin Permeation Study

This protocol utilizes Franz diffusion cells to assess the permeation of quercetin through a skin sample.[3][10]

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin, hairless mouse skin)

  • Receptor medium: Phosphate-buffered saline (PBS, pH 7.2) containing a solubilizer like Tween 80 to maintain sink conditions.[14]

  • Quercetin formulation

  • Magnetic stirrer with heating plate

  • Syringes and collection vials

  • HPLC system for quercetin quantification

Procedure:

  • Mount the excised skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C ± 0.5°C and stir continuously.[14]

  • Apply a known quantity of the quercetin formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[14]

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analyze the concentration of quercetin in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of quercetin permeated per unit area over time.

Protocol for Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of the quercetin formulation to scavenge the stable DPPH free radical.[19][20][21]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Quercetin formulation and corresponding vehicle control

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the quercetin formulation, vehicle control, and positive control.

  • In a microplate or cuvette, mix a specific volume of the DPPH solution with each sample dilution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the appropriate wavelength (around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol for Quantification of Inflammatory Cytokines (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or skin homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).[22][23][24]

Materials:

  • Commercial ELISA kit for the specific cytokine of interest (e.g., human TNF-α)

  • Cell culture supernatants or skin tissue homogenates from experimental groups

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, this involves coating a microplate with a capture antibody specific to the target cytokine.

  • Add standards, controls, and samples to the wells and incubate.

  • Wash the plate to remove unbound substances.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Wash the plate again.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.

  • Generate a standard curve using the known concentrations of the standards.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound holds significant promise for topical applications in skin research due to its potent antioxidant and anti-inflammatory properties. The primary hurdle of its low bioavailability can be effectively overcome through advanced formulation strategies such as solid lipid nanoparticles and nanoemulsions. The protocols and data presented herein provide a framework for researchers to develop and evaluate novel quercetin-based topical formulations for the management of various skin conditions. Future research should focus on long-term stability studies, elucidating the precise mechanisms of skin penetration, and conducting clinical trials to validate the efficacy of these formulations in human subjects.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Quercetin Dihydrate Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low bioavailability of quercetin dihydrate in in vivo experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: The low oral bioavailability of quercetin is a significant hurdle in preclinical and clinical studies. Several factors contribute to this issue:

  • Poor Aqueous Solubility: Quercetin has very low solubility in water (0.01 mg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • Rapid and Extensive Metabolism: Before it can enter systemic circulation, quercetin undergoes rapid and extensive Phase II metabolism (glucuronidation and sulfation) in the intestines and liver.[3][4][5] This converts it into more water-soluble forms that are quickly eliminated.[3]

  • Poor Membrane Permeability: The chemical structure of quercetin, with its multiple hydroxyl groups, impairs its ability to passively diffuse across the intestinal membrane.[3]

  • Chemical Instability: The quercetin aglycone can be unstable depending on factors like pH and temperature, leading to degradation in the stomach.[1]

Q2: What are the primary strategies to improve the in vivo bioavailability of quercetin?

A2: The main approaches focus on overcoming the challenges of solubility and metabolism. These can be broadly categorized as:

  • Advanced Formulation Technologies: Encapsulating quercetin in delivery systems to improve solubility and protect it from premature metabolism. Common examples include nanoformulations (nanoparticles, nanoemulsions), lipid-based systems (phytosomes, liposomes), and solid dispersions.[2][6][7]

  • Co-administration with Other Agents: Using other compounds to inhibit metabolic enzymes or enhance absorption. For example, piperine (a black pepper extract) is known to inhibit the glucuronidation process that inactivates quercetin.[3][8]

  • Chemical Modification: Using a glycosylated form of quercetin, such as isoquercetin, which can be absorbed more efficiently before being converted to free quercetin in the bloodstream.[3]

Q3: Which formulation has shown the most significant enhancement in bioavailability?

A3: Lipid-based delivery systems, particularly phytosomes and nanoformulations, have demonstrated substantial increases in bioavailability. For instance, a lecithin-based phytosome formulation (Quercetin Phytosome®) was shown to increase plasma quercetin levels by up to 20-fold in human volunteers compared to unformulated quercetin.[3][7] Similarly, quercetin-loaded PLGA nanoparticles increased relative oral bioavailability by 523% in one study.[9][10]

Q4: When analyzing blood samples, should I measure free quercetin or its metabolites?

A4: It is crucial to measure both. Quercetin is rapidly and extensively converted to its glucuronide and sulfate conjugates after absorption.[1][4] Measuring only the free quercetin aglycone will severely underestimate the total amount absorbed.[11][12] The standard practice is to treat plasma or blood samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent quercetin aglycone before quantification.[13]

Q5: I'm observing high variability in plasma concentrations between my test animals. Is this normal?

A5: Yes, high inter-subject variability in quercetin absorption and metabolism is a well-documented phenomenon.[1][14] This can be due to individual physiological differences in intestinal transport and metabolic enzyme activity. To mitigate this, it is important to use a sufficient number of animals per group to ensure statistical power and consider less stressful administration methods, like dietary incorporation, to reduce variability caused by gavage.[15]

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or undetectable quercetin levels in plasma/blood after oral administration. 1. Ineffective Formulation: The vehicle or formulation is not adequately improving solubility or protecting quercetin from metabolism.Adopt a validated bioavailability-enhancing formulation such as a phytosome, nanoemulsion, or solid dispersion (see Table 1).[6][7]
2. Analysis of Plasma Only: A significant portion of quercetin associates with the cellular components of blood. Analyzing only plasma can lead to underestimation.Use whole blood for analysis to capture the total amount of absorbed quercetin.[11][12]
3. Failure to Account for Metabolites: Most absorbed quercetin is in a conjugated form (glucuronides/sulfates).Prior to analysis, treat samples with β-glucuronidase and sulfatase enzymes to measure total quercetin (aglycone + conjugates).[13]
4. Insufficient Analytical Sensitivity: The concentration of quercetin may be below the detection limit of your analytical method.Employ a highly sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16]
Inconsistent results and high standard deviation within groups. 1. Administration Stress: The stress of oral gavage can affect gastrointestinal motility and absorption, leading to variability.Consider incorporating the quercetin formulation directly into the rodent chow. This method is less stressful and mimics human consumption patterns.[15]
2. Natural Inter-individual Variation: Genetic and physiological differences between animals lead to variations in absorption and metabolism.Increase the sample size (n) per experimental group to improve the statistical reliability of your pharmacokinetic data.[1][14]
Precipitation or instability of the quercetin suspension before administration. 1. Poor Solubility in Vehicle: this compound is practically insoluble in aqueous solutions.Use appropriate vehicles like propylene glycol for administration.[17] For higher concentrations and stability, utilize formulations like nanoemulsions or crystalline solid dispersions.[6][9]

Section 3: Data Presentation and Experimental Protocols

Data Presentation

Table 1: Summary of Quantitative Enhancements in Quercetin Bioavailability

Formulation StrategyDetailsRelative Bioavailability Increase (Fold or %)ModelCitation(s)
Nanoformulation Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles523% (Relative Increase)Rat[9][10]
Phytosome Quercetin-Phospholipid Complex (Quercetin Phytosome® / QuerceFit®)~20-fold (Plasma Cmax & AUC)Human[3][7]
LipoMicel® Liquid Micelle Matrix7-fold (AUC at same dose)Human[1]
Lipid Agglomerates Lipid-based Spherical Crystals3.69-foldRat[18]
Solid Dispersion Crystalline Solid Dispersion with PEG8000Significantly enhanced oral absorptionRat[6]
Encapsulation Fenugreek Galactomannans and Lecithin62-fold (AUC)Human[19]
Experimental Protocols

Protocol 1: General Method for Oral Gavage of Quercetin in Rodents

  • Formulation Preparation:

    • For a simple suspension, weigh the required amount of this compound and suspend it in a suitable vehicle (e.g., propylene glycol or a 0.5% carboxymethylcellulose solution).[17] Use a vortex mixer and sonicator to ensure a homogenous suspension immediately before administration.

    • For advanced formulations (e.g., nanoemulsions, phytosome suspensions), prepare according to the specific validated protocol for that formulation.

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the gavage procedure for several days before the experiment to minimize stress.

    • Calculate the dose based on the animal's most recent body weight. Doses in literature vary widely, from 20 mg/kg to 100 mg/kg or higher for oral administration.[20]

    • Administer the formulation using a proper-sized, ball-tipped gavage needle to prevent injury. The volume should typically not exceed 10 mL/kg for mice.

  • Control Group:

    • The control group should receive the vehicle-only using the same volume and administration schedule as the treatment groups.[21]

Protocol 2: Pharmacokinetic Analysis of Total Quercetin in Rodent Whole Blood

  • Blood Collection:

    • Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points after administration. A typical schedule includes a pre-dose (0 h) sample, followed by collections at 0.5, 1, 2, 4, 8, 12, and 24 hours.[1][22]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Stabilization and Storage:

    • Immediately after collection, store samples on ice.

    • For long-term storage, freeze whole blood at -80°C until analysis. It is critical to analyze whole blood, as a significant fraction of quercetin can associate with blood cells.[11][12]

  • Sample Preparation for Analysis:

    • Thaw whole blood samples on ice.

    • Perform a protein precipitation or solid-phase extraction to remove interfering substances.[23]

    • Enzymatic Hydrolysis: To measure total quercetin, incubate the extracted sample with a solution containing β-glucuronidase and sulfatase enzymes to convert quercetin metabolites back to quercetin aglycone.

  • Quantification by HPLC or LC-MS/MS:

    • Analyze the hydrolyzed sample using a validated reverse-phase HPLC-UV or LC-MS/MS method.[23][24][25]

    • Mobile Phase Example: A gradient of acetonitrile and acidified water (e.g., with 0.2% formic acid).[16]

    • Detection: UV detection is typically set around 370 nm.[23][24] Mass spectrometry offers higher sensitivity and specificity.[13]

    • Quantification: Calculate the concentration of quercetin in each sample against a standard calibration curve prepared with a quercetin standard.

  • Pharmacokinetic Parameter Calculation:

    • Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents total drug exposure.[1]

Section 4: Visualizing Workflows and Pathways

Bioavailability_Hurdle cluster_GI Gastrointestinal Tract cluster_Metabolism First-Pass Metabolism cluster_Systemic Systemic Circulation Dose Oral Dose (this compound) Dissolution Dissolution Dose->Dissolution Absorb Intestinal Absorption Dissolution->Absorb Hurdle1 Barrier: Poor Water Solubility Dissolution->Hurdle1 Metabolites Metabolites (Glucuronides/Sulfates) Absorb->Metabolites Circulation Bioavailable Quercetin Metabolites->Circulation Hurdle2 Barrier: Rapid Phase II Metabolism Metabolites->Hurdle2

Caption: The primary barriers limiting quercetin's oral bioavailability.

Experimental_Workflow Formulation 1. Formulation (e.g., Nanoemulsion) Admin 2. In Vivo Administration (Oral Gavage) Formulation->Admin Sampling 3. Timed Whole Blood Sampling Admin->Sampling Prep 4. Sample Prep (Hydrolysis) Sampling->Prep Analysis 5. LC-MS/MS Analysis Prep->Analysis PK 6. Pharmacokinetic Data Modeling (AUC, Cmax) Analysis->PK

Caption: Standard workflow for an in vivo quercetin bioavailability study.

Signaling_Pathways cluster_ProSurvival Pro-Survival / Pro-Inflammatory Pathways cluster_Antioxidant Antioxidant Response Quercetin Quercetin PI3K PI3K/Akt Quercetin->PI3K Inhibits NFKB NF-κB Quercetin->NFKB Inhibits MAPK MAPK Quercetin->MAPK Modulates Nrf2 Nrf2 Quercetin->Nrf2 Activates

Caption: Key signaling pathways modulated by quercetin in vivo.

References

Technical Support Center: Quercetin Dihydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quercetin dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound has very low solubility in water.[1][2][3] Precipitation is a common issue, especially at higher concentrations and neutral or acidic pH. The solubility is temperature-dependent, increasing with higher temperatures.[4][5][6][7]

Q2: I've noticed a color change in my quercetin solution over time. What is happening?

A2: A color change, typically a shift from yellow to brownish hues, is an indicator of quercetin degradation. This is often due to oxidation, a primary degradation pathway for quercetin in aqueous solutions, especially under alkaline conditions, exposure to light, and higher temperatures.[1][8][9]

Q3: What are the main factors that cause this compound to degrade in an aqueous solution?

A3: The main factors contributing to this compound degradation are:

  • pH: Quercetin is highly unstable in alkaline (basic) solutions (pH > 7).[1][8][9][10] Degradation is also observed in acidic conditions, though it is generally more stable than in alkaline media.[10]

  • Temperature: Elevated temperatures accelerate the degradation process.[7][11][12]

  • Light: Exposure to UV radiation (both UVA and UVB) can induce photodegradation.[1][13][14][15]

  • Oxygen: The presence of dissolved oxygen leads to oxidation.[16][17][18]

Q4: What are the primary degradation products of quercetin in aqueous solutions?

A4: The primary degradation products result from the oxidation and cleavage of the quercetin molecule. Common products include protocatechuic acid and phloroglucinol carboxylic acid.[7][16][17][19] In the presence of alcohols or in alkaline aqueous solutions, oxidation can also lead to the addition of a solvent molecule to the 2,3 double bond.[1][13]

Q5: Can the degradation of quercetin affect its biological activity?

A5: Yes, degradation alters the chemical structure of quercetin, which can impact its biological activity. However, some studies suggest that certain oxidation products of quercetin may also exhibit significant antioxidant activity.[20][21]

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation

  • Problem: this compound is not dissolving or is precipitating from the aqueous solution.

  • Possible Causes:

    • Concentration is above the solubility limit.

    • The pH of the solution is not optimal for solubility.

    • The temperature is too low.

  • Solutions:

    • Increase Temperature: Gently warming the solution can increase the solubility of this compound.[4][5][6][7]

    • Adjust pH: While quercetin degrades in alkaline conditions, slight adjustments might be possible depending on the experimental needs. For some applications, using a slightly alkaline solution (pH ≈ 9) can temporarily increase solubility, but be aware of the rapid degradation.[1]

    • Use Co-solvents: Consider using a co-solvent system, such as water with ethanol or DMSO, to increase solubility.[2]

    • Encapsulation: For formulation development, techniques like liposomal encapsulation or using cyclodextrins can enhance aqueous solubility and stability.[11]

Issue 2: Solution Discoloration and Degradation

  • Problem: The aqueous quercetin solution changes color, indicating degradation.

  • Possible Causes:

    • Exposure to light.

    • High pH of the solution.

    • Elevated storage temperature.

    • Presence of oxygen.

  • Solutions:

    • Protect from Light: Prepare and store quercetin solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.[1][15]

    • Control pH: Maintain a slightly acidic to neutral pH if possible, as quercetin is more stable under these conditions compared to alkaline environments.[10]

    • Refrigerate: Store solutions at low temperatures (e.g., 4°C) to slow down the degradation rate.[11][22]

    • Deoxygenate Solutions: Purge the solvent with an inert gas like nitrogen or argon before dissolving the quercetin to minimize oxidation.

    • Add Antioxidants: The addition of antioxidants like ascorbic acid can help to retard the degradation of quercetin.[18]

Quantitative Data Summary

Table 1: Solubility of Quercetin and this compound in Water at Different Temperatures

Temperature (°C)Anhydrous Quercetin Solubility (g/L)This compound Solubility (g/L)Reference
250.002150.00263[4][5][6]
80-~0.00263 (similar to anhydrous)[4][5][6]
100--
1400.6651.49[4][5][6]

Table 2: Effect of pH on Quercetin Stability

pHStabilityObservationsReference
2.0Low79.21% disintegration of standard quercetin solution.[10]
6.0 - 8.0Very LowStable for no longer than 4.5 hours, even at 4°C in the dark.[11][23]
6.8High99.57% stability of standard quercetin solution.[10]
~8-10Very LowRapid oxidation by air oxygen.[16]
~9Very LowDegradation occurs in the dark.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Quercetin

This protocol is a general guideline for assessing the stability of quercetin under various stress conditions, based on ICH guidelines.[24][25]

  • Objective: To determine the degradation pathways of quercetin and to develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • HPLC-grade methanol and acetonitrile

    • Ammonium acetate

    • Hydrochloric acid (HCl), 0.1 N

    • Sodium hydroxide (NaOH), 0.1 N

    • Hydrogen peroxide (H₂O₂), 3-40%

    • HPLC system with a UV or DAD detector

    • C18 column

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of quercetin in a suitable solvent (e.g., methanol).

    • Acid Hydrolysis: Mix the quercetin stock solution with 0.1 N HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[25]

    • Alkaline Hydrolysis: Mix the quercetin stock solution with 0.1 N NaOH. Keep the solution at room temperature for a defined period, taking samples at regular intervals (e.g., 1, 2, 18, and 24 hours).[24]

    • Oxidative Degradation: Mix the quercetin stock solution with hydrogen peroxide (concentration can vary, e.g., 40%).[24][25] Keep the solution at room temperature and monitor over time.

    • Thermal Degradation: Heat the quercetin stock solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[25]

    • Photodegradation: Expose the quercetin stock solution to UV light in a photostability chamber.

    • Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it with the mobile phase. Analyze the samples using a validated HPLC method to quantify the remaining quercetin and identify degradation products.[22][26][27][28][29][30]

Protocol 2: HPLC Method for Quercetin Stability Analysis

This is an example of an HPLC method that can be adapted for quercetin analysis.

  • Objective: To quantify quercetin and its degradation products in a given sample.

  • Instrumentation:

    • HPLC with a C18 column (e.g., Phenomenex C18)[24][31]

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic aqueous phase (e.g., 25 mM ammonium acetate, pH 3).[24][31] A common mobile phase is a mixture of methanol, acetonitrile, and 0.1% phosphoric acid (60:10:30).[26]

    • Flow Rate: 1 mL/min.[24][31]

    • Detection Wavelength: 368-380 nm.[22][24][31]

    • Column Temperature: 35-40°C.[22][30]

  • Procedure:

    • Prepare standard solutions of quercetin at known concentrations to create a calibration curve.

    • Prepare the samples from the forced degradation study or other stability experiments.

    • Inject the standards and samples into the HPLC system.

    • Identify and quantify the quercetin peak based on its retention time and the calibration curve.

    • Analyze for the appearance of new peaks, which indicate degradation products.

Visualizations

Quercetin_Degradation_Pathway Quercetin Quercetin Oxidation Oxidation Quercetin->Oxidation O2, High pH, Temp Hydrolysis Hydrolysis Quercetin->Hydrolysis Acid/Base Photodegradation Photodegradation Quercetin->Photodegradation UV Light Degradation_Products Degradation_Products Oxidation->Degradation_Products Protocatechuic Acid, Phloroglucinol Carboxylic Acid Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Factors leading to Quercetin degradation.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Quercetin Stock Solution Acid Acidic Hydrolysis Prep_Stock->Acid Base Alkaline Hydrolysis Prep_Stock->Base Oxidation Oxidative Stress Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quantification Quantify Quercetin & Degradation Products HPLC->Quantification

Caption: Workflow for quercetin stability testing.

Nrf2_Keap1_Signaling_Pathway Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 inhibition Qox Quercetin Oxidation Products Qox->Keap1 stronger inhibition Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Quercetin's role in Nrf2-Keap1 pathway.

References

Overcoming quercetin dihydrate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of quercetin dihydrate in cell culture, focusing on overcoming its limited solubility and preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

This compound has very low aqueous solubility, which is a primary reason for its precipitation in cell culture media. Several factors can contribute to this issue:

  • Poor Solubility: Quercetin is a hydrophobic molecule, making it inherently difficult to dissolve in aqueous solutions like cell culture media.

  • pH of the Medium: Quercetin's stability and solubility are pH-dependent. It is more stable at an acidic pH and tends to degrade and auto-oxidize at neutral or alkaline pH, which is typical for most cell culture media (pH 7.2-7.4).

  • Concentration: High concentrations of quercetin will exceed its solubility limit in the medium, leading to precipitation.

  • Solvent Choice: The method used to dissolve quercetin before adding it to the medium is critical. Direct addition of quercetin powder to the medium will result in precipitation.

  • Temperature: Elevated temperatures can increase the degradation rate of quercetin.

  • Incubation Time: Over time, quercetin can degrade or precipitate out of the solution, especially under standard culture conditions (37°C, 5% CO2).

Q2: What is the recommended method for preparing a quercetin stock solution?

The most common and recommended method is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the cell culture medium.

  • Using DMSO: Dissolve quercetin in 100% DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). This stock can be stored at -20°C or -80°C, protected from light.

  • Using Ethanol: Ethanol can also be used as a solvent, with a reported solubility of approximately 2 mg/mL.

Important: Always prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation.

Q3: What is the maximum non-toxic concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). Many studies recommend a final DMSO concentration of 0.1% or 0.2%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the quercetin-treated cells.

Q4: Are there alternatives to DMSO for improving quercetin solubility?

Yes, several alternative methods can enhance quercetin's solubility and stability in culture media:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like quercetin, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin have been shown to be effective. This method can improve solubility, stability, and bioavailability.

  • Nanoparticle Encapsulation: Incorporating quercetin into nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles, micelles) can significantly improve its solubility, stability, and cellular uptake. Nano-formulations have shown more potent anticancer effects than free quercetin.

  • Mixed Solvency: This technique involves using a blend of solubilizers, such as hydrotropic agents (sodium citrate, urea) and co-solvents (propylene glycol, PEG), to enhance solubility.

  • Complexation with Serum Albumin: Bovine Serum Albumin (BSA), a common supplement in cell culture, can bind to quercetin, which may help stabilize it in the solution.

Troubleshooting Guide

Issue: Precipitate observed immediately after adding quercetin to the medium.
Potential Cause Recommended Solution
High Final Concentration The desired working concentration of quercetin may exceed its solubility limit. Perform a dose-response experiment starting with lower concentrations (e.g., 10-120 µM) to determine the maximum soluble concentration under your specific conditions.
Inadequate Initial Dissolution Quercetin was not fully dissolved in the stock solvent before dilution. Ensure the stock solution is clear before diluting it into the medium. Gentle warming or vortexing may be required.
"Salting Out" Effect The stock solution was added too quickly to the medium, causing localized high concentrations and precipitation. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Incorrect Dilution Method Diluting the DMSO stock with aqueous buffers like PBS before adding to the medium can cause precipitation. It is best to dilute the DMSO stock directly into the complete cell culture medium.
Issue: Precipitate forms over time during incubation.
Potential Cause Recommended Solution
Chemical Instability and Degradation Quercetin degrades at the physiological pH (7.2-7.4) and temperature (37°C) of cell culture. This can lead to the formation of insoluble degradation products.
1. Adjust Medium pH: If your experiment allows, use a medium with a slightly more acidic pH (around 6.0-6.5), where quercetin is more stable.
2. Add Stabilizers: Including ascorbic acid in the culture medium can protect quercetin from auto-oxidation and improve its stability.
3. Reduce Incubation Time: If possible, shorten the treatment duration to minimize the time for degradation and precipitation.
Interaction with Media Components Components within the culture medium can affect quercetin's stability. For example, quercetin is known to be unstable in DMEM.
1. Test Different Media: If feasible, compare quercetin's stability in different types of cell culture media.
2. Use Advanced Formulations: Consider using cyclodextrin complexes or nanoparticle formulations to protect quercetin from interactions with the medium.
Serum Protein Binding Quercetin can bind to proteins in fetal bovine serum (FBS), which can either stabilize it or, in some cases, lead to complex aggregation.
1. Serum-Free Conditions: If the cell line permits, conduct experiments in serum-free or reduced-serum media, though this may alter cell behavior.
2. Consistent Serum Lot: Use the same lot of FBS for all related experiments to ensure consistency in protein binding effects.

Data & Protocols

Solubility Data Summary

The solubility of quercetin can be significantly enhanced through various methods. The following table summarizes key quantitative data.

Method/Solvent Concentration/Conditions Observed Solubility / Outcome Reference
DMSO -~30 mg/mL
Ethanol -~2 mg/mL
DMSO:PBS (1:4, pH 7.2) Diluted from DMSO stock~1 mg/mL
Distilled Water -0.1648 mg/mL
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 4.35:1 mass ratio (HP-β-CD:Quercetin)90.5% encapsulation efficiency
β-Cyclodextrin 15 mM β-CD4.6-fold increase in aqueous solubility
Rubusoside 10% Rubusoside solution7.7 mg/mL
Experimental Protocols
Protocol 1: Preparation of Quercetin Working Solution using DMSO
  • Prepare Stock Solution:

    • Weigh out this compound powder in a sterile microcentrifuge tube.

    • Add pure, anhydrous DMSO to achieve a desired high concentration (e.g., 60 mg/mL or ~200 mM).

    • Vortex or sonicate until the quercetin is completely dissolved and the solution is clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Prepare Working Solution:

    • Warm the cell culture medium to 37°C.

    • Thaw one aliquot of the quercetin DMSO stock solution.

    • Calculate the volume of stock solution needed to achieve the final desired concentration in your culture medium. Ensure the final DMSO concentration remains low (e.g., ≤ 0.2%).

    • While gently swirling the pre-warmed medium, add the calculated volume of quercetin stock solution drop-by-drop. This ensures rapid mixing and prevents localized precipitation.

    • Use the freshly prepared quercetin-containing medium immediately for your cell treatment.

  • Vehicle Control:

    • Prepare a control medium by adding the same volume of pure DMSO (without quercetin) to an equal volume of cell culture medium. This will be used to treat the control group of cells.

Workflow for Preparing Quercetin Solution

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation (For Immediate Use) cluster_control Vehicle Control weigh 1. Weigh Quercetin Dihydrate Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve store 4. Aliquot & Store at -80°C (Protected from Light) dissolve->store thaw 5. Thaw Stock Aliquot store->thaw For each experiment dilute 7. Dilute Stock into Medium (Dropwise while swirling) thaw->dilute warm_medium 6. Pre-warm Culture Medium to 37°C warm_medium->dilute treat 8. Treat Cells Immediately dilute->treat control_prep Add Equal Volume of Pure DMSO to Medium control_treat Treat Control Cells control_prep->control_treat G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Quercetin Quercetin Quercetin->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Troubleshooting poor dissolution of quercetin dihydrate powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quercetin dihydrate powder.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A: this compound has very low solubility in water and aqueous buffers.[1][2] Direct dissolution in aqueous media is often unsuccessful. The recommended procedure is to first dissolve the powder in an organic solvent and then dilute this stock solution into your aqueous buffer of choice.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO) is highly effective for creating concentrated stock solutions.[1][2]

  • Ethanol and Methanol can also be used, although they may not achieve the same high concentrations as DMSO.[1][3]

See the "Experimental Protocols" section below for a detailed method on preparing a stock solution and diluting it for your experiments.

Q2: I dissolved this compound in DMSO, but a precipitate formed immediately after I added it to my aqueous cell culture medium. How can I prevent this?

A: This is a common issue known as "precipitation upon dilution" and occurs because the final concentration of quercetin in the aqueous medium exceeds its solubility limit. Here are several steps to resolve this:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of quercetin in your medium.

  • Increase the Co-solvent Percentage: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential toxicity to cells (typically <0.5% v/v is recommended for cell-based assays).

  • Method of Addition: Add the DMSO stock solution to the aqueous medium drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized supersaturation and precipitation.

  • Gentle Warming: Gently warming the aqueous medium (e.g., to 37°C) can increase the solubility of quercetin.[4][5][6] However, be cautious as prolonged exposure to heat can degrade the compound.[4]

  • pH Adjustment: Quercetin solubility increases in alkaline conditions.[7] If your experimental design allows, increasing the pH of the buffer may improve solubility.

Q3: I am struggling to dissolve this compound in ethanol, even at moderate concentrations. Why is this happening and how can I fix it?

A: While quercetin is soluble in ethanol, achieving high concentrations can be difficult, and undissolved particles may remain.[3][8]

  • Use Absolute Ethanol: Anhydrous (absolute) ethanol is often more effective than aqueous ethanol solutions (e.g., 70-80% ethanol).[3]

  • Apply Sonication: Place your solution in an ultrasonic bath. This uses high-frequency sound waves to agitate the particles and facilitate dissolution. A 5-30 minute sonication can significantly improve results.[3]

  • Gentle Heating: As with aqueous solutions, gently warming the ethanol can help, but avoid boiling.

  • Check Purity: Insoluble particles may sometimes be impurities. If issues persist, consider filtering the solution through a 0.22 µm syringe filter to remove any undissolved material after attempting to dissolve the compound.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes how to prepare a 67 mg/mL (~200 mM) stock solution.

Materials:

  • This compound Powder (MW: 338.27 g/mol )

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weigh the desired amount of this compound powder in a fume hood and place it into a sterile vial.

  • Add the required volume of DMSO to achieve the target concentration. For example, to make 1 mL of a 67 mg/mL solution, add 67 mg of this compound to 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes.

  • If full dissolution is not achieved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles remain. The solution should be clear and yellow.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (from DMSO Stock)

Methodology:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Warm your aqueous buffer (e.g., PBS, cell culture medium) to your experimental temperature (e.g., 37°C).

  • Determine the volume of stock solution needed for your final concentration. Example: To make 10 mL of a 100 µM working solution from a 200 mM stock, you would need 0.5 µL of the stock.

  • While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop.

  • Ensure the final DMSO concentration remains non-toxic for your application (e.g., below 0.5%).

  • Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of quercetin for more than one day.[2]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in various common solvents?

A: The solubility of this compound varies significantly depending on the solvent. It is practically insoluble in water but shows good solubility in organic solvents like DMSO and ethanol.[1][9]

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
DMSO67198.06[1]
DMSO30~88.7[2]
Ethanol2162.08[1]
Ethanol2~5.9[2]
Water (25°C)Insoluble (<1)-[1]
Water (25°C)0.00263 g/L~0.0078[4][5]
DMSO:PBS (1:4, pH 7.2)~1~2.96[2]

Note: Solubility values can vary slightly between different sources and batches of the compound.[1]

Q2: How do temperature and pH impact the solubility of this compound?

A: Both temperature and pH have a significant effect on the solubility of this compound.

  • Temperature: The aqueous solubility of this compound increases exponentially with a rise in temperature.[6] At temperatures of 100°C and above, its solubility is 1.5 to 2.5 times higher than that of anhydrous quercetin.[4][5][6]

  • pH: Quercetin is more soluble in alkaline (higher pH) solutions compared to acidic (lower pH) ones.[7]

Table 2: Effect of Temperature on the Aqueous Solubility of this compound

Temperature (°C)Aqueous Solubility (g/L)Reference
250.00263[4][5]
80Similar to anhydrous form[4][5][6]
100Significantly Increased[4][5]
1401.49[4][5]
Q3: Are there advanced methods to improve the aqueous dissolution of quercetin?

A: Yes, for applications requiring higher aqueous concentrations, such as in vivo formulations, several advanced techniques are being explored:

  • Solid Dispersions: Creating a solid dispersion of quercetin with a water-soluble polymer matrix like hydroxypropyl methyl cellulose (HPMC) can enhance its solubility and dissolution rate.[10]

  • Nanonization: Reducing the particle size of quercetin to the nanoscale creates nanocrystals. This increases the surface area, which can lead to improved saturation solubility and a faster dissolution profile.[11]

  • Co-crystals: Forming co-crystals of quercetin with other molecules can alter its physicochemical properties, potentially improving solubility.

Visualizations

Troubleshooting_Workflow start Start: Poor Dissolution of This compound Powder issue1 Is the solvent aqueous? start->issue1 sub_yes1 Dissolve in organic solvent (e.g., DMSO) first. See Protocol 1. issue1->sub_yes1 Yes sub_no1 Is the solvent ethanol/methanol? issue1->sub_no1 No issue2 Does precipitate form after diluting into aqueous buffer? sub_yes1->issue2 sub_yes3 Improve Dissolution: 1. Use absolute (anhydrous) solvent. 2. Apply ultrasonication. 3. Gently warm the solvent. sub_no1->sub_yes3 Yes sub_yes2 Troubleshoot Precipitation: 1. Lower final concentration. 2. Add drop-wise while vortexing. 3. Gently warm the buffer. issue2->sub_yes2 Yes sub_no2 Solution is clear. Proceed with experiment. issue2->sub_no2 No

Caption: Troubleshooting workflow for this compound dissolution.

Caption: Key signaling pathways modulated by quercetin.[12][13][14][15]

References

Preventing degradation of quercetin dihydrate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of quercetin dihydrate during sample preparation for experimental assays.

Troubleshooting Guide

This section addresses common issues encountered during this compound sample preparation.

Issue 1: Low or inconsistent quercetin concentration in prepared samples.

  • Question: My final sample shows a lower than expected concentration of quercetin, or the concentration varies between replicates. What could be the cause?

  • Answer: This issue often points to degradation during sample preparation. Quercetin is sensitive to several factors that can lead to its breakdown. Consider the following potential causes and solutions:

    • pH of the solution: Quercetin is unstable and degrades in neutral to alkaline solutions (pH > 7).[1][2][3] Ensure your solvents and buffers are neutral or slightly acidic. For HPLC analysis, acidifying the mobile phase with formic acid or acetic acid is a common practice to enhance stability.[4]

    • Exposure to light: Quercetin is photosensitive and can degrade upon exposure to light.[2] Always prepare and store quercetin solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5]

    • Elevated temperature: Higher temperatures accelerate the degradation of quercetin.[1][2][3] Prepare samples on ice or at room temperature and avoid heating unless absolutely necessary for your protocol. For long-term storage, keep samples at 4°C.[5][6]

    • Oxidation: Quercetin is prone to oxidation, especially in the presence of oxygen and metal ions.[7] Use freshly prepared solutions and consider degassing your solvents. The addition of antioxidants like ascorbic acid can help mitigate oxidation.

    • Solvent choice: The type of solvent can impact quercetin's stability. While soluble in ethanol, methanol, and DMSO, its stability can vary.[8][9] For cell culture experiments, be aware that quercetin is unstable in DMEM at 37°C.[1][10]

Issue 2: Appearance of unexpected peaks in chromatograms.

  • Question: I am seeing extra peaks in my HPLC/UPLC chromatogram that are not present in my standard. What are these, and how can I prevent them?

  • Answer: These additional peaks are likely degradation products of quercetin. To identify and prevent their formation, follow these steps:

    • Identify the degradation products: If you have access to mass spectrometry (MS), you can identify the molecular weights of the compounds corresponding to the unknown peaks to confirm they are quercetin degradation products.

    • Review your sample preparation workflow: Pinpoint any steps where the sample might be exposed to the degradation factors mentioned in Issue 1 (high pH, light, heat, oxygen).

    • Optimize your analytical method: Ensure your HPLC/UPLC method is optimized for quercetin analysis. This includes using an appropriate column (e.g., C18) and a mobile phase that promotes stability, such as one containing a small percentage of acid.

Issue 3: Poor solubility of this compound.

  • Question: I am having trouble dissolving this compound in my desired solvent. How can I improve its solubility without causing degradation?

  • Answer: this compound has low water solubility.[11] To improve solubility:

    • Use organic solvents: Quercetin is more soluble in organic solvents like DMSO, ethanol, and methanol.[9] For aqueous solutions, a common practice is to first dissolve the quercetin in a small amount of DMSO and then dilute it with the aqueous buffer.

    • Sonication: Brief sonication can aid in dissolving quercetin. However, monitor the temperature of the water bath to prevent heating and subsequent degradation.

    • Avoid high pH: Do not attempt to increase solubility by raising the pH, as this will cause rapid degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation? A1: The main factors contributing to this compound degradation are:

  • High pH (alkaline conditions): Quercetin is highly unstable in alkaline environments.[1][2][3]

  • Elevated Temperature: Increased temperatures accelerate the rate of degradation.[1][2][3]

  • Light Exposure: Quercetin is sensitive to light and can undergo photodegradation.[2]

  • Oxidation: As a potent antioxidant, quercetin is susceptible to oxidation.[7]

Q2: What is the optimal pH for storing quercetin solutions? A2: Quercetin solutions are most stable in acidic conditions (pH < 7). For long-term stability, a slightly acidic pH is recommended. In cell culture experiments, quercetin was found to be stable in DMEM at a pH of 6.[1]

Q3: What are the recommended storage conditions for this compound powder and solutions? A3:

  • Powder: Store this compound powder in a tightly sealed container in a cool, dark, and dry place. Recommended storage temperature is 4°C.[5]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them at 4°C in light-protected containers (e.g., amber vials).[6] For solutions in aqueous buffers, it is not recommended to store them for more than one day.

Q4: Which solvents are best for preparing quercetin solutions? A4: this compound has good solubility in ethanol, methanol, and dimethyl sulfoxide (DMSO).[9] The choice of solvent will depend on the specific application. For cell culture, DMSO is commonly used to prepare a stock solution, which is then diluted in the culture medium.

Q5: How can I minimize quercetin degradation during cell culture experiments? A5:

  • Prepare a concentrated stock solution of quercetin in DMSO.

  • Add the stock solution to the cell culture medium immediately before treating the cells to minimize the time quercetin is in the neutral pH of the medium at 37°C.

  • Consider the stability of quercetin in your specific culture medium, as it is known to be unstable in DMEM at 37°C.[1][10] The presence of ascorbic acid has been shown to improve its stability in cell culture.[10]

Data Presentation

Table 1: Stability of Quercetin under Different pH and Temperature Conditions.

pHTemperatureStability NotesReference
6.04°CStable for at least 4.5 hours in the dark.[1]
7.44°CUnstable, degradation observed within 4.5 hours even in the dark.[1]
8.04°CHighly unstable, rapid degradation.[1]
6.025°CDegradation is faster than at 4°C.[2]
7.425°CSignificant degradation observed.[2]
>7AmbientProne to autooxidation, especially at alkaline pH.

Table 2: Recommended Solvents for this compound.

SolventSolubility NotesReference
DMSOHigh solubility. Commonly used for preparing stock solutions for in vitro assays.[9]
EthanolGood solubility.[9]
MethanolGood solubility. Often used as a solvent for extraction and in HPLC mobile phases.[12]
WaterPoor solubility.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Weigh the required amount of this compound powder in a microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube until the this compound is completely dissolved. If necessary, sonicate briefly in a room temperature water bath.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Sample Preparation for HPLC Analysis

  • Extraction (if from a solid matrix):

    • Extract the sample with a suitable solvent such as methanol or ethanol. Sonication or vortexing can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet any solid debris.

  • Dilution:

    • Dilute the supernatant or your quercetin solution with the mobile phase to a concentration within the linear range of your calibration curve.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the sample immediately using an HPLC system with a C18 column and a mobile phase containing a weak acid (e.g., 0.1% formic acid) to ensure stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO, Methanol) weigh->dissolve protect Protect from Light (Amber vials) dissolve->protect control_temp Control Temperature (Ice or RT) protect->control_temp hplc HPLC/UPLC Analysis control_temp->hplc store Store at 4°C (short-term) or -20°C (long-term) control_temp->store acidic_mp Use Acidified Mobile Phase hplc->acidic_mp

Caption: Workflow for preparing and handling this compound samples.

degradation_pathway cluster_factors Degradation Factors Quercetin This compound Degradation Degradation Products Quercetin->Degradation leads to pH High pH (>7) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxidation Oxygen->Degradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Quercetin Dihydrate In Vivo Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to increasing the in vivo half-life of quercetin dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's short in vivo half-life?

This compound has a very short half-life due to its low oral bioavailability and rapid, extensive first-pass metabolism.[1][2][3] After oral administration, it is quickly converted into metabolites such as glucuronides and sulfates by Phase II enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases) primarily in the small intestine and liver.[4][5] These metabolites are more polar and are rapidly excreted from the body, limiting the systemic exposure to the active quercetin aglycone.[4] Intravenous injection of quercetin shows a rapid decay, with a terminal half-life of about 2.4 hours in humans.[4]

QuercetinMetabolism cluster_absorption Gastrointestinal Tract & Liver cluster_circulation Systemic Circulation & Excretion Quercetin Oral Quercetin Dihydrate Metabolism Intestinal & Hepatic First-Pass Metabolism Quercetin->Metabolism Low Absorption (<1-10%) Enzymes Phase II Enzymes (UGTs, SULTs, COMT) Metabolism->Enzymes Mediated by Metabolites Quercetin Metabolites (Glucuronides, Sulfates, Methylated forms) Enzymes->Metabolites Converts to Excretion Rapid Renal Excretion Metabolites->Excretion Leads to

Caption: Metabolic pathway of oral quercetin leading to rapid excretion.

Q2: What are the main strategies to increase quercetin's in vivo half-life?

The primary strategies focus on protecting quercetin from premature metabolism and enhancing its absorption. These include:

  • Nanoformulations: Encapsulating quercetin in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric micelles.[1] This approach shields quercetin from metabolic enzymes in the gut and liver and can improve its solubility and absorption.[6]

  • Co-administration with Enzyme Inhibitors: Administering quercetin with compounds that inhibit its metabolic enzymes. Piperine, an alkaloid from black pepper, is a well-known bioavailability enhancer that can improve the therapeutic potential of quercetin.[7][8] Other enzyme inhibitors like ketoconazole have also been shown to significantly increase quercetin's bioavailability by delaying its elimination.[9]

StrategiesToImproveHalfLife cluster_problem Problem cluster_solutions Strategies cluster_outcomes Mechanisms & Outcomes Problem Low In Vivo Half-Life of Quercetin Cause1 Rapid First-Pass Metabolism Problem->Cause1 Cause2 Poor Aqueous Solubility Problem->Cause2 S1 Nanoencapsulation (Liposomes, SLNs, Micelles) M1 Protection from Metabolic Enzymes S1->M1 M3 Enhanced Absorption & Bioavailability S1->M3 S2 Co-administration (with Piperine, etc.) M2 Inhibition of Metabolic Enzymes S2->M2 Outcome Increased In Vivo Half-Life & Efficacy M1->Outcome M2->Outcome M3->Outcome ExperimentalWorkflow cluster_formulation 1. Formulation & Characterization cluster_invivo 2. In Vivo Study cluster_analysis 3. Analysis & Modeling F1 Prepare Formulation (e.g., Liposomes, SLNs) F2 Characterize (Size, Zeta, EE%) F1->F2 A1 Administer to Animal Model (e.g., Oral Gavage in Rats) F2->A1 A2 Collect Blood Samples at Timed Intervals A1->A2 A3 Separate Plasma via Centrifugation A2->A3 B1 Quantify Quercetin in Plasma (HPLC Analysis) A3->B1 B2 Generate Concentration-Time Curve B1->B2 B3 Calculate Pharmacokinetic Parameters (AUC, t½, Cmax) B2->B3

References

Addressing variability in quercetin dihydrate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving quercetin dihydrate.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results in my experiments with this compound?

A1: Variability in this compound experiments often stems from its inherent physicochemical properties. Key factors include its low aqueous solubility, instability under certain conditions (e.g., light, heat, alkaline pH), and the existence of different crystalline forms (hydrates and polymorphs) with distinct properties.[1][2][3][4]

Q2: What is the best solvent to dissolve this compound?

A2: this compound has poor solubility in water.[1][2] Organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[5] For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[5] Be aware that the final concentration of the organic solvent should be compatible with your experimental system.

Q3: How should I store my this compound stock solutions?

A3: Quercetin solutions can be unstable. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in organic solvents like DMSO should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[6][7] Aqueous solutions are not recommended for storage for more than one day.[5]

Q4: Can the pH of my experimental medium affect my results?

A4: Yes, pH is a critical factor. Quercetin is highly unstable in alkaline solutions (pH > 7) and can undergo autoxidation and degradation.[8][9][10] Its antioxidant activity is also pH-dependent, with a significant increase in reactivity at near-neutral pH compared to acidic conditions.[11]

Q5: What are the different forms of quercetin, and do they matter?

A5: Quercetin can exist in anhydrous, monohydrate, and dihydrate forms, as well as different polymorphs.[3][4] These forms can have different solubilities and thermal stabilities, which can contribute to experimental variability.[4] It is important to know the specific form of this compound you are using and to be consistent across experiments.

Troubleshooting Guides

Issue 1: Low or Variable Solubility

Symptoms:

  • Precipitation observed in stock solutions or upon dilution into aqueous media.

  • Inconsistent biological activity or analytical readings.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Use an appropriate organic solvent for the initial stock solution, such as DMSO or ethanol.[5] For aqueous working solutions, first dissolve in a small volume of the organic solvent and then dilute.
Precipitation upon Dilution Ensure the final concentration of the organic solvent is low enough to be tolerated by the experimental system but high enough to maintain quercetin solubility. Perform serial dilutions.
Incorrect pH Adjust the pH of the aqueous medium. Quercetin solubility can be pH-dependent.[6] Note that stability is compromised at alkaline pH.[8][9]
Low Temperature Gently warm the solution or use sonication to aid dissolution.[12] However, be cautious as excessive heat can cause degradation.[13]
Particle Size/Crystal Form The physical form of the this compound powder can affect its dissolution rate.[2] Be consistent with the source and batch of the compound.
Issue 2: Compound Instability and Degradation

Symptoms:

  • Loss of biological activity over time.

  • Color change in the solution (e.g., turning yellow/brown).

  • Appearance of unexpected peaks in analytical chromatography.

Possible Causes & Solutions:

CauseSolution
Exposure to Light Protect solutions from light by using amber vials or covering containers with aluminum foil. Quercetin is known to be photodegradable.[14][15][16]
High Temperature Avoid excessive heating during dissolution and store stock solutions at appropriate low temperatures.[13]
Alkaline pH Maintain a neutral or slightly acidic pH in your experimental setup whenever possible. Quercetin degrades in alkaline conditions.[8][9][10]
Oxidation in Cell Culture Media Quercetin can be unstable in cell culture media like DMEM.[17][18] Consider adding stabilizing agents like ascorbic acid and prepare fresh media containing quercetin immediately before use.[17]
Interaction with Other Components Be aware of potential interactions with other components in your experimental system that could lead to degradation.[19]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to the powder.

  • Solubilization: Vortex or sonicate the mixture at room temperature until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.[12]

  • Storage: If not for immediate use, store the stock solution in an amber vial at -20°C or -80°C. Minimize freeze-thaw cycles.

Protocol 2: DPPH Radical Scavenging Assay

This protocol provides a general outline for assessing the antioxidant activity of quercetin.

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of your this compound stock solution.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each quercetin dilution to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control group with the solvent and DPPH solution but no quercetin.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each quercetin concentration. The IC50 value (the concentration of quercetin that scavenges 50% of the DPPH radicals) can then be determined.[20][21][22]

Visualizations

Factors_Affecting_Quercetin_Variability cluster_properties Physicochemical Properties cluster_factors Experimental Factors cluster_outcomes Experimental Outcomes Solubility Low Aqueous Solubility Variability Variability in Results Solubility->Variability Stability Instability Stability->Variability Form Crystalline Form (Hydrates, Polymorphs) Form->Variability Solvent Solvent Choice Solvent->Solubility pH pH of Medium pH->Solubility pH->Stability Temperature Temperature Temperature->Solubility Temperature->Stability Light Light Exposure Light->Stability Storage Storage Conditions Storage->Stability Media Cell Culture Media Components Media->Stability

Caption: Factors contributing to variability in this compound experiments.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solubility Check for Precipitation/ Incomplete Dissolution start->check_solubility check_stability Evaluate Potential Degradation check_solubility->check_stability No solubility_issue Address Solubility: - Optimize Solvent - Adjust pH - Use Sonication/Gentle Heat check_solubility->solubility_issue Yes stability_issue Address Stability: - Protect from Light - Control Temperature - Check pH - Use Fresh Solutions check_stability->stability_issue Yes re_run Re-run Experiment check_stability->re_run No solubility_issue->re_run stability_issue->re_run

Caption: A troubleshooting workflow for addressing inconsistent results.

Quercetin_Signaling_Pathway_Example Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Nrf2 Nrf2 Quercetin->Nrf2 Activates NFkB NF-κB Quercetin->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Induces Expression Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Expression

References

Quercetin dihydrate formulation with cyclodextrins to improve solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the formulation of quercetin dihydrate with cyclodextrins to enhance solubility.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Suggested Solution(s)
Low Solubility Enhancement - Inappropriate cyclodextrin (CD) type.- Suboptimal quercetin-to-CD molar ratio.- Inefficient complexation method.- pH of the medium is not optimal.- Screen different CD derivatives. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) often show higher complexation efficiency than native β-cyclodextrin due to their higher aqueous solubility.[1][2][3]- Perform a phase solubility study to determine the optimal molar ratio, which is frequently found to be 1:1.[4][5][6][7][8]- Compare different preparation methods such as solvent evaporation, kneading, and freeze-drying. The solvent evaporation method often yields higher solubility enhancement.[4][9]- The ionized form of quercetin at higher pH may lead to less stable complexes.[6] Consider conducting complexation at a slightly acidic pH (e.g., pH 3.0) to favor the unionized form of quercetin.[10]
Poor Complexation Efficiency / Low Drug Loading - Incomplete inclusion of quercetin in the CD cavity.- Use of a single solvent that does not facilitate interaction.- Low yield from the preparation method.- Increase stirring time and/or temperature during complexation to facilitate the inclusion process. A factorial design can help optimize these parameters.[6][7]- Employ a binary solvent system (e.g., water-ethanol) to first dissolve the quercetin before adding it to the aqueous CD solution.[11]- For methods like spray-drying, low quercetin concentration in the final product can be an issue. Physical mixing is a simpler alternative that can yield a higher percentage of quercetin in the final product.[6][7]
Inconsistent Results in Characterization (DSC, XRD, FTIR) - Presence of uncomplexed quercetin or CD in the final product.- Inadequate drying of the complex.- Physical mixture vs. true inclusion complex.- Ensure thorough mixing and optimal conditions during preparation.- Ensure the complex is completely dry before analysis, as residual solvent can interfere with the results.- Analyze the physical mixture of quercetin and CD alongside the prepared complex. A true inclusion complex will show the disappearance or shifting of characteristic peaks of quercetin in DSC and XRD analyses, indicating its amorphous state within the CD cavity.[8][12][13]
Precipitation of the Complex from Solution - Exceeding the solubility limit of the complex itself.- Unfavorable stability constant (Ks).- Ensure the concentration of the CD is sufficient to maintain the quercetin in solution, as determined by the phase solubility diagram.[6]- A stability constant between 50 and 5000 M⁻¹ is generally considered suitable for improving solubility and stability.[4] If the constant is too high or too low, consider a different type of cyclodextrin.

Frequently Asked Questions (FAQs)

Formulation and Preparation

Q1: Which type of cyclodextrin is best for improving quercetin solubility?

A1: While β-cyclodextrin (β-CD) is commonly used, its derivatives often provide better results. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are generally more effective due to their higher aqueous solubility and less toxicity compared to β-CD.[1][2][3] The choice may also depend on the specific application and desired formulation properties.

Q2: What is the most effective method for preparing quercetin-cyclodextrin inclusion complexes?

A2: Several methods can be used, including physical mixing, kneading, solvent evaporation, and freeze-drying.[4][6] The solvent evaporation method has been reported to produce the highest solubility of quercetin with β-cyclodextrin.[4][9] However, the optimal method can vary depending on the specific cyclodextrin used and the desired scale of production.

Q3: What is the typical molar ratio of quercetin to cyclodextrin?

A3: Phase solubility studies frequently indicate the formation of a 1:1 molar inclusion complex between quercetin and various cyclodextrins.[4][5][6][7][8]

Q4: Does the pH of the medium affect complex formation?

A4: Yes, pH can influence the ionization state of quercetin. The ionized form of quercetin is more hydrophilic and may form less stable complexes with the hydrophobic cyclodextrin cavity.[6] Some studies have found that complexation at an acidic pH can be beneficial.[10]

Characterization and Analysis

Q5: How can I confirm the formation of an inclusion complex?

A5: The formation of an inclusion complex can be confirmed using several analytical techniques:

  • Differential Scanning Calorimetry (DSC): The endothermic peak of quercetin should disappear or shift in the thermogram of the complex.[8][12]

  • X-ray Diffractometry (XRD): The characteristic crystalline peaks of quercetin should be absent in the diffractogram of the complex, indicating a conversion to an amorphous state.[12][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of quercetin, such as the stretching vibrations of its functional groups, can indicate interaction with the cyclodextrin.[8][13]

  • Proton Nuclear Magnetic Resonance (¹H NMR): Chemical shifts of the protons of both quercetin and the cyclodextrin can provide evidence of inclusion.[14]

Q6: What is a phase solubility study and what information does it provide?

A6: A phase solubility study is used to investigate the interaction between a poorly soluble drug (quercetin) and a complexing agent (cyclodextrin) in a solution. It involves measuring the solubility of quercetin at various concentrations of the cyclodextrin. The resulting plot helps determine the stoichiometry of the complex (e.g., 1:1) and the apparent stability constant (Ks).[4][6][8] An AL-type linear plot is characteristic of the formation of a soluble 1:1 complex.[4][6]

Performance and Application

Q7: How much can the solubility of quercetin be increased?

A7: The extent of solubility enhancement depends on the type of cyclodextrin and the preparation method. For example, with β-cyclodextrin, a 4.6-fold increase has been reported.[6][7] With modified cyclodextrins like HP-β-CD, the increase can be significantly higher, with reports of up to a 50-fold increase.[15]

Q8: Does complexation affect the biological activity of quercetin?

A8: Yes, by improving solubility and stability, complexation with cyclodextrins can enhance the biological activity of quercetin, such as its antioxidant and antibacterial properties.[14][16]

Quantitative Data Summary

Table 1: Solubility Enhancement of Quercetin with Various Cyclodextrins

Cyclodextrin TypePreparation MethodMolar Ratio (Quercetin:CD)Solubility Enhancement (Fold Increase)Reference
β-CDAqueous Solution1:14.6[6][7]
β-CDPhysical Mixture1:12.2[6][7]
HP-β-CDNot SpecifiedNot Specified14 - 50[15]
Me-β-CDNot SpecifiedNot Specified7 - 40[15]
SBE-β-CDNot SpecifiedNot SpecifiedHigher than HP-β-CD and M-β-CD[2]

Table 2: Stability Constants (Ks) for Quercetin-Cyclodextrin Complexes

Cyclodextrin TypeStoichiometryStability Constant (Ks) M⁻¹Reference
β-CD1:1321[4]
β-CD1:1230[6][7]
β-CD1:1402[8]
HP-β-CD1:1532[8]

Experimental Protocols

Phase Solubility Study

Objective: To determine the stoichiometry and stability constant of the quercetin-cyclodextrin complex.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM).

  • Add an excess amount of this compound to each cyclodextrin solution in sealed containers.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) until equilibrium is reached.[6]

  • After equilibration, centrifuge the samples to separate the undissolved quercetin.

  • Filter the supernatant through a 0.45 µm filter.

  • Determine the concentration of dissolved quercetin in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its maximum wavelength (e.g., 372 nm).[4][6]

  • Plot the concentration of dissolved quercetin against the concentration of the cyclodextrin.

  • Calculate the stability constant (Ks) from the slope and intercept of the linear portion of the plot using the Higuchi-Connors equation: Ks = slope / (S₀ * (1 - slope)), where S₀ is the intrinsic solubility of quercetin.[6]

Preparation of Inclusion Complex by Solvent Evaporation

Objective: To prepare a solid quercetin-cyclodextrin inclusion complex.

Methodology:

  • Dissolve a specific amount of this compound in a suitable organic solvent, such as methanol or ethanol.[4][10]

  • In a separate container, dissolve the chosen cyclodextrin in distilled water.

  • Slowly add the quercetin solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring for a defined period (e.g., overnight) at a controlled temperature to allow for complex formation.[9]

  • Remove the organic solvent and water using a rotary evaporator at an elevated temperature (e.g., 60°C).[12]

  • Collect the resulting solid powder.

  • Further dry the powder in an oven or desiccator to remove any residual solvent.

  • Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.

In Vitro Dissolution Study

Objective: To evaluate the dissolution rate of quercetin from the prepared complex compared to the pure drug.

Methodology:

  • Use a USP Type II (paddle) dissolution apparatus.

  • The dissolution medium is typically 900 mL of distilled water or a buffered solution, maintained at 37 ± 0.5°C.[4]

  • Add an amount of the quercetin-cyclodextrin complex equivalent to a specific dose of quercetin (e.g., 20 mg) to the dissolution vessel.[4]

  • Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).[4][12]

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.

  • Filter the samples and analyze the concentration of dissolved quercetin using a suitable analytical method like UV-Vis spectrophotometry.[4]

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization cluster_eval Evaluation prep_start Start dissolve_que Dissolve Quercetin in Organic Solvent prep_start->dissolve_que dissolve_cd Dissolve Cyclodextrin in Water prep_start->dissolve_cd mix Mix Solutions with Stirring dissolve_que->mix dissolve_cd->mix evaporate Solvent Evaporation mix->evaporate dry Drying & Sieving evaporate->dry complex Quercetin-CD Complex dry->complex dsc DSC complex->dsc xrd XRD complex->xrd ftir FTIR complex->ftir dissolution In Vitro Dissolution complex->dissolution phase_sol Phase Solubility Study

Caption: Workflow for Quercetin-CD Complex Formulation and Evaluation.

quercetin_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus quercetin Quercetin keap1_nrf2 Keap1-Nrf2 Complex quercetin->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes promotes transcription cell_protection Cellular Protection (Reduced Oxidative Stress) antioxidant_genes->cell_protection

Caption: Quercetin's Activation of the Nrf2 Antioxidant Pathway.

References

Validation & Comparative

Quercetin Dihydrate vs. Anhydrous Quercetin: A Comparative Guide on Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a prominent dietary flavonoid, has garnered significant attention for its antioxidant, anti-inflammatory, and potential therapeutic properties. It is commercially available in two primary forms: quercetin dihydrate and anhydrous quercetin. The fundamental difference lies in the presence of two water molecules in the crystalline structure of the dihydrate form, which are absent in the anhydrous form. This structural variance has implications for the solubility and, consequently, the oral bioavailability of quercetin, a critical factor for its efficacy in vivo. This guide provides an objective comparison of these two forms, supported by available experimental data, to aid researchers in selecting the appropriate form for their studies.

Quantitative Bioavailability Parameters: An Indirect Comparison

Direct comparative clinical studies on the bioavailability of this compound versus anhydrous quercetin are scarce in published literature. However, by examining data from separate studies, we can draw an indirect comparison of their pharmacokinetic profiles. It is crucial to note that the following data are from different studies with distinct methodologies and subject populations, and therefore, should be interpreted with caution.

FormDosageFormulationCmax (Maximum Plasma Concentration)Tmax (Time to Reach Cmax)AUC (Area Under the Curve)Study
Anhydrous Quercetin 500 mgSuspension354.4 ± 87.6 µg/L[1][2]4.7 h[1][2]Not ReportedKaushik et al. (2012)[1][2]
This compound 71 µmol (~21.4 mg)CapsuleNot ReportedNot Reported62.0 ± 12.0 µmol·min∙L⁻¹[3]Petersen et al. (2016)[3]

Note: The significant differences in dosage and reported parameters between the two studies highlight the need for a direct, head-to-head clinical trial to definitively compare the bioavailability of anhydrous and dihydrate forms of quercetin.

Theoretically, the presence of water molecules in this compound is suggested to enhance its water solubility compared to the anhydrous form. This improved solubility could potentially lead to a faster dissolution rate in the gastrointestinal tract and, consequently, enhanced absorption. Conversely, the higher concentration of the active flavonoid per unit weight in anhydrous quercetin might be advantageous in certain formulation types, particularly lipid-based delivery systems.

Experimental Protocols: A Generalized Bioavailability Study

The following outlines a generalized experimental protocol for a human clinical trial designed to assess the oral bioavailability of a quercetin formulation. This protocol is a composite based on common methodologies observed in pharmacokinetic studies of flavonoids.

1. Study Design: A randomized, crossover study is the preferred design to minimize inter-individual variability.

2. Subjects: A cohort of healthy human volunteers is recruited. The number of subjects should be sufficient to provide statistical power.

3. Investigational Product Administration:

  • Dosage: A standardized dose of the quercetin formulation (e.g., 500 mg) is administered orally.

  • Administration: The formulation is typically administered with a standardized volume of water after an overnight fast.

4. Blood Sampling:

  • Timepoints: Blood samples are collected at pre-determined intervals, for instance: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Analytical Method:

  • Sample Preparation: Plasma samples undergo solid-phase extraction to isolate quercetin and its metabolites.

  • Quantification: The concentration of quercetin and its major metabolites in the plasma extracts is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

6. Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

  • Cmax: The maximum observed plasma concentration of quercetin.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to quercetin over time, calculated using the trapezoidal rule.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in quercetin research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a bioavailability study and the key anti-inflammatory signaling pathways modulated by quercetin.

G cluster_protocol Experimental Workflow: Quercetin Bioavailability Study subject_recruitment Subject Recruitment & Screening fasting Overnight Fasting subject_recruitment->fasting dosing Oral Administration of Quercetin fasting->dosing blood_sampling Serial Blood Sampling (0-24h) dosing->blood_sampling sample_processing Plasma Separation & Storage blood_sampling->sample_processing analysis HPLC-MS/MS Analysis sample_processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Caption: A typical workflow for a human clinical trial assessing the bioavailability of quercetin.

G cluster_pathway Quercetin's Anti-Inflammatory Signaling Pathways Quercetin Quercetin NFkB NF-κB Quercetin->NFkB inhibits LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription of

Caption: Quercetin's inhibition of the NF-κB signaling pathway to reduce inflammation.

Conclusion

The choice between this compound and anhydrous quercetin for research and development purposes is not straightforward due to the lack of direct comparative bioavailability data. While theoretical considerations suggest potential advantages for the dihydrate form in aqueous environments, the anhydrous form may be more suitable for lipid-based formulations. The provided data, though from separate studies, offer a preliminary glimpse into their pharmacokinetic profiles. Future head-to-head clinical trials are imperative to definitively establish the relative bioavailability of these two forms. Researchers should carefully consider their specific formulation and experimental design when selecting between this compound and anhydrous quercetin.

References

Quercetin Dihydrate: An In Vivo Examination of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of quercetin dihydrate against alternative anti-inflammatory agents. The following sections detail experimental data, protocols, and mechanistic pathways to support an objective evaluation of its therapeutic potential.

Quercetin, a naturally occurring flavonoid, has demonstrated potent anti-inflammatory properties in a variety of preclinical studies. Its dihydrate form is a common supplement and investigational compound. This guide synthesizes findings from multiple in vivo studies to validate its anti-inflammatory effects and benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy of this compound in Animal Models of Inflammation

Quercetin has been evaluated in several well-established in vivo models of inflammation, demonstrating significant reductions in key inflammatory markers. The following tables summarize the quantitative data from these studies, comparing the effects of quercetin with control groups and standard anti-inflammatory drugs.

Carrageenan-Induced Paw Edema

This model induces acute inflammation, characterized by swelling (edema), and is commonly used to screen for the efficacy of anti-inflammatory drugs.

Treatment GroupDosePaw Edema Inhibition (%)Key Findings
Quercetin10 mg/kgSignificant reduction in paw edemaSuppressed the production of inflammatory mediators including TNF-α, RANTES, and MIP-2.[1][2]
Quercetin20 mg/kg45.95%Showed moderate activity in reducing dextran-induced paw edema.
Quercetin10 - 100 mg/kgDose-dependent suppressionSuppressed exudate volume, protein amount, and cell counts in the exudates.[1]
Indomethacin (Standard)10 mg/kgStandard referenceUsed as a positive control for anti-inflammatory activity.
Diclofenac (Standard)-Standard referenceThe combination of quercetin and rutin showed efficacy nearly equal to diclofenac in reducing paw edema.[3]
Celecoxib (Standard)10 mg/kgSignificant reductionQuercetin did not diminish the anti-inflammatory effect of celecoxib.[4][5]
Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking bacterial infection.

Treatment GroupDoseEffect on Inflammatory CytokinesKey Findings
Quercetin10 mg/kgSignificantly reduced TNF-α, IL-6, and IL-1βInhibited the TLR4/NF-κB signaling pathway.
Quercetin50 mg/kgSignificantly reduced serum levels of IL-1β and IL-18Ameliorated acute lethal sepsis in mice.
Quercetin10, 20, 40, 80 mg/kgSignificantly reduced scratching boutsAnti-pruritic effect enhanced by L-NAME and 7-NI.
Quercetin20 µM (in vitro)Suppressed IL-1β, MCP-1, and COX-2 expressionDemonstrated dose-dependent anti-inflammatory effects.[6]
Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics the pathology of inflammatory bowel disease (IBD), characterized by inflammation and damage to the colon.

Treatment GroupDoseEffect on Colitis SeverityKey Findings
Quercetin500 ppm (dietary)Alleviated DSS-induced colitisStrengthened intestinal integrity and modulated key inflammatory pathways.[7]
Quercetin-Reduced histological damageLowered the histopathological score in the colon.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and quercetin-treated groups at various doses (e.g., 10, 20, 50 mg/kg).

  • Administration: this compound or the reference drug is administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

LPS-Induced Endotoxemia in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Groups: Mice are randomized into a control group (saline), an LPS group, and quercetin-treated groups (e.g., 10, 50 mg/kg).

  • Administration: this compound is administered intraperitoneally 30 minutes before LPS injection.

  • Induction of Endotoxemia: A single dose of LPS (e.g., 5 mg/kg) is injected intraperitoneally.

  • Sample Collection: Blood and tissue samples are collected at various time points (e.g., 2, 6, 24 hours) after LPS injection.

  • Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum are measured by ELISA. Tissue samples can be used for histological analysis and to measure markers of inflammation and oxidative stress.

DSS-Induced Colitis in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Colitis: Mice are given drinking water containing 2-3% (w/v) DSS for 5-7 days.

  • Groups: Animals are divided into a healthy control group, a DSS control group, and a DSS + quercetin group.

  • Administration: this compound is administered orally (e.g., mixed in the diet or by gavage) daily during and sometimes after the DSS treatment period.

  • Assessment of Colitis: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily.

  • Analysis: At the end of the experiment, the colon is removed, its length is measured, and tissue samples are collected for histological scoring of inflammation and damage.[9][10] Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels in the colon tissue are also measured.

Mechanistic Insights: Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of quercetin are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Quercetin's Anti-inflammatory Signaling Pathway

The diagram below illustrates the primary mechanism by which quercetin exerts its anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

Quercetin_Anti_inflammatory_Pathway cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB NF_κB_nucleus NF-κB (in nucleus) NF_κB->NF_κB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NF_κB_nucleus->Gene_Expression Induces Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines Produces Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NF_κB_nucleus Inhibits Translocation

Caption: Quercetin inhibits inflammation by blocking the NF-κB pathway.

Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for validating the anti-inflammatory effects of a compound like this compound in an in vivo model.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Randomize into Groups (Control, Quercetin, Standard Drug) Animal_Model->Grouping Dosing Administer Test Compounds (Oral, IP) Grouping->Dosing Induction Induce Inflammation (Carrageenan, LPS, DSS) Dosing->Induction Measurement Measure Inflammatory Parameters (Paw Volume, Cytokines, Histology) Induction->Measurement Data_Analysis Statistical Analysis (Comparison between groups) Measurement->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: Standard workflow for in vivo anti-inflammatory studies.

Conclusion

The in vivo data presented in this guide strongly support the anti-inflammatory effects of quercetin. It consistently reduces inflammatory markers and tissue damage in various animal models of inflammation. Its efficacy is comparable to, and in some instances, synergistic with, standard NSAIDs. The primary mechanism of action appears to be the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.

While many studies refer to "quercetin" generally, the dihydrate is a common and stable form used in research and supplements. Future studies should aim for more direct comparisons of this compound with a wider range of anti-inflammatory agents in standardized models to further delineate its therapeutic potential. Nevertheless, the existing evidence positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapies.

References

Quercetin Dihydrate in the Spotlight: A Comparative Analysis Against Other Flavonoids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, dietary flavonoids are increasingly scrutinized for their potential as chemopreventive and therapeutic agents. Among these, quercetin has garnered significant attention. This guide provides a comparative analysis of quercetin dihydrate versus other prominent flavonoids—kaempferol, apigenin, and luteolin—in the context of cancer research, supported by experimental data on their anti-cancer effects.

Comparative Efficacy: A Quantitative Look

The anti-proliferative activity of flavonoids is a cornerstone of their anti-cancer potential, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of quercetin and other flavonoids across various human cancer cell lines, as reported in several studies.

Table 1: IC50 Values (in µM) of Flavonols in Different Cancer Cell Lines

FlavonoidHCT-116 (Colon)HepG2 (Liver)MDA-MB-231 (Breast)
Quercetin 23.45[1]28.16[1]>160
Kaempferol 34.85[1]33.38[1]46.7[1]
Myricetin >160[1]>160[1]-

Table 2: IC50 Values (in µM) of Flavones in Different Cancer Cell Lines

FlavonoidHCT-116 (Colon)HepG2 (Liver)MDA-MB-231 (Breast)
Apigenin -25.8[1]>160
Luteolin -10.2[1]>160
Chrysin -25.3[1]>160

Table 3: Comparative IC50 Values (in µM) in Other Cancer Cell Lines

FlavonoidCaco-2 (Colon)HT-29 (Colon)HG-3 (Leukemia)EHEB (Leukemia)
Quercetin --<100[2]<100[2]
Luteolin --37[2]26[2]
Fisetin --<100[2]<100[2]
Baicalein 39.7 +/- 2.3[3]->100[2]>100[2]

From the data, it is evident that the efficacy of flavonoids is highly dependent on the specific cancer cell line. For instance, luteolin exhibits the most potent activity against HepG2 liver cancer cells, while quercetin and kaempferol show comparable, though less potent, effects.[1] In human chronic lymphocytic leukemia cell lines, luteolin was found to be the most potent flavonoid, with fisetin and quercetin being somewhat less efficient.[2] Interestingly, some studies have shown a synergistic anti-proliferative effect when quercetin and kaempferol are used in combination on human gut and breast cancer cells.[4]

Key Signaling Pathways in Flavonoid-Mediated Anti-Cancer Activity

Flavonoids exert their anti-cancer effects through the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Quercetin, in particular, has been shown to influence multiple pathways.

A significant mechanism of action for quercetin and luteolin involves the inhibition of the Akt/mTOR signaling pathway.[5] This pathway is crucial for cell growth and proliferation, and its inhibition can lead to reduced cancer cell viability. Furthermore, this inhibition has been linked to a decrease in the expression of c-Myc, a proto-oncogene, which in turn suppresses the expression of Ribosomal Protein S19 (RPS19).[5] The downregulation of RPS19 is associated with the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5]

G cluster_flavonoids Flavonoids Quercetin Quercetin Akt Akt Quercetin->Akt inhibits Luteolin Luteolin Luteolin->Akt inhibits mTOR mTOR Akt->mTOR cMyc cMyc mTOR->cMyc RPS19 RPS19 cMyc->RPS19 EMT EMT RPS19->EMT Metastasis Metastasis EMT->Metastasis

Quercetin and Luteolin inhibit the Akt/mTOR/c-Myc pathway, leading to reduced metastasis.

In prostate cancer, luteolin and quercetin have been shown to suppress cancer stem cell properties and metastatic potential by inhibiting the JNK signaling pathway, which subsequently downregulates Nanog expression, a key pluripotency factor.[6]

G cluster_flavonoids Flavonoids Quercetin Quercetin JNK JNK Quercetin->JNK inhibits Luteolin Luteolin Luteolin->JNK inhibits Nanog Nanog JNK->Nanog Stemness Stemness Nanog->Stemness Invasion Invasion Nanog->Invasion

Quercetin and Luteolin inhibit the JNK pathway, reducing cancer stemness and invasion.

Experimental Protocols

The following provides an overview of the methodologies used in the cited studies to assess the anti-cancer effects of flavonoids. For complete, detailed protocols, please refer to the full-text publications.

Cell Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of this product is proportional to the number of viable cells.

  • General Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the flavonoids (e.g., quercetin, kaempferol) or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).[7][8]

    • After the treatment period, MTT solution is added to each well and incubated for a few hours.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Caspase Activity Assay)
  • Principle: Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases. Assays can measure the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-9.

  • General Procedure:

    • Cells are treated with flavonoids as described for the proliferation assay.

    • After treatment, cells are lysed to release intracellular contents.

    • The cell lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

    • Cleavage of the substrate by the active caspase releases the reporter, which can be quantified by measuring absorbance or fluorescence.

    • An increase in caspase activity is indicative of apoptosis induction.[2]

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It can be used to assess the expression levels of proteins involved in signaling pathways affected by flavonoid treatment.

  • General Procedure:

    • Cells are treated with flavonoids and then lysed to extract proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Akt, mTOR, p53).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.[7][9]

The following diagram illustrates a general workflow for evaluating the anti-cancer effects of flavonoids in vitro.

G start Cancer Cell Culture treatment Treat with Flavonoids (e.g., Quercetin) start->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (Caspase Activity) treatment->apoptosis protein Western Blot Analysis (Signaling Proteins) treatment->protein data Data Analysis (IC50, Protein Levels) proliferation->data apoptosis->data protein->data

General experimental workflow for in vitro evaluation of flavonoid anti-cancer activity.

Conclusion

This compound demonstrates significant anti-cancer potential, with its efficacy being comparable to and, in some cases, synergistic with other flavonoids like kaempferol. The choice of flavonoid for further investigation is highly dependent on the specific cancer type. Luteolin, for example, shows particular promise in liver cancer and certain leukemias. The anti-cancer mechanisms of these flavonoids are multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and metastasis. The provided experimental outlines serve as a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these natural compounds in oncology.

References

A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Quercetin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the analysis of quercetin dihydrate, a flavonoid known for its significant antioxidant properties.

This document outlines the experimental protocols and presents a comparative analysis of the performance of both methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.

Experimental Methodologies

Detailed protocols for both HPLC and UV-Vis spectrophotometric methods are provided below. These methodologies are based on validated procedures reported in scientific literature.

High-Performance Liquid Chromatography (HPLC) Protocol

The HPLC method provides high selectivity and sensitivity for the quantification of quercetin.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector is employed.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase : A variety of mobile phases can be used. One common isocratic system consists of a mixture of methanol and acetonitrile (50:50 v/v).[1] Another option is a mixture of methanol and water (65:35, v/v) containing 2% acetic acid.[2]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[1][2]

  • Detection Wavelength : Quercetin can be detected at various wavelengths, with 254 nm, 256 nm, 368 nm, and 370 nm being common choices.[1][2][3][4]

  • Sample Preparation : A stock solution of this compound is prepared in a suitable solvent such as methanol or the mobile phase.[1] This stock solution is then serially diluted to create calibration standards. For analysis of formulations, an extraction step may be necessary.

UV-Vis Spectrophotometry Protocol

UV-Vis spectrophotometry offers a simpler and more rapid method for quercetin quantification, though it may be less selective than HPLC.

  • Instrumentation : A double beam UV-Vis spectrophotometer is utilized.

  • Solvent (Blank) : The solvent used to dissolve the this compound, such as methanol, ethanol, or a buffer solution (e.g., phosphate buffer pH 7.4), is used as the blank.[1][5][6]

  • Wavelength of Maximum Absorbance (λmax) : The λmax for quercetin is determined by scanning a standard solution over a range of 200-400 nm. Commonly reported λmax values are around 256 nm and 370-372 nm.[1][5][6]

  • Sample Preparation : A stock solution of this compound is prepared in the chosen solvent.[1][6] From this, a series of dilutions are made to establish a calibration curve.

Performance Comparison

The performance of HPLC and UV-Vis methods for quercetin quantification is summarized in the table below, based on key validation parameters as per International Conference on Harmonisation (ICH) guidelines.[1]

Validation ParameterHPLCUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.999[1]
Accuracy (% Recovery) 97.73% - 98.89%[1]99.25% - 99.42%[1]
Precision (%RSD) < 2%[1][2]< 2%[1]
Limit of Detection (LOD) 0.046 µg/mL - 0.570 µg/mL[1][3]0.043 µg/mL - 0.145 µg/mL[1][5]
Limit of Quantification (LOQ) 0.14 µg/mL - 0.500 µg/mL[1][3]0.450 µg/mL - 1.303 µg/mL[1][5]
Linearity Range 5-25 µg/mL, 5-100 µg/mL[1][2]0.2-10 µg/mL, 10-50 µg/mL[1][5][6]

Key Observations:

  • Both methods demonstrate excellent linearity with correlation coefficients (R²) greater than 0.999.[1]

  • UV-Vis spectrophotometry shows slightly higher accuracy in terms of percentage recovery in some studies.[1]

  • Both techniques exhibit high precision, with Relative Standard Deviation (RSD) values well below the typical acceptance criterion of 2%.[1][2]

  • The sensitivity of the two methods is comparable, although the reported LOD and LOQ values can vary depending on the specific instrumentation and experimental conditions.

Visualizing the Methodologies

To further clarify the experimental workflows and the principles behind each technique, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_data Data Analysis start This compound Standard/Sample prep Dissolution & Serial Dilution start->prep hplc_inj Injection into HPLC prep->hplc_inj uv_scan Spectrophotometric Measurement (λmax) prep->uv_scan hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV-Vis Detection hplc_sep->hplc_det cal_curve Calibration Curve Generation hplc_det->cal_curve uv_scan->cal_curve quant Quantification of Quercetin cal_curve->quant compare Method Performance Comparison quant->compare

Cross-validation experimental workflow.

AnalyticalPrinciples cluster_hplc_p HPLC Principle cluster_uv_p UV-Vis Principle hplc_mobile Mobile Phase hplc_pump Pump hplc_mobile->hplc_pump hplc_injector Injector hplc_pump->hplc_injector hplc_column Column (Stationary Phase) hplc_injector->hplc_column hplc_detector Detector hplc_column->hplc_detector hplc_data Data System hplc_detector->hplc_data uv_source Light Source (UV-Vis) uv_mono Monochromator uv_source->uv_mono uv_sample Sample uv_mono->uv_sample uv_detector Detector uv_sample->uv_detector uv_display Digital Display uv_detector->uv_display

Principles of HPLC and UV-Vis.

Conclusion

Both HPLC and UV-Vis spectrophotometry are suitable for the quantitative analysis of this compound, each with its own advantages.

  • HPLC is the method of choice when high selectivity and specificity are required, especially for analyzing complex mixtures where other compounds might interfere with UV-Vis measurements. It is a robust and reliable technique for routine quality control.

  • UV-Vis spectrophotometry offers a rapid, cost-effective, and less complex alternative.[1] It is particularly useful for the analysis of pure or simple formulations where interfering substances are not a concern.

The selection of the analytical method should be based on the specific requirements of the analysis, including the nature of the sample matrix, the need for selectivity, available instrumentation, and considerations of time and cost. The data presented in this guide demonstrates that both methods can be validated to provide accurate and precise results for the quantification of this compound.

References

Quercetin Dihydrate: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in preclinical studies. However, the translation of these promising in vitro results into tangible in vivo therapeutic effects is often hampered by the molecule's poor aqueous solubility and low bioavailability. This guide provides an objective comparison of the in vitro and in vivo activities of quercetin dihydrate, presenting supporting experimental data to aid researchers in navigating the challenges of its development as a therapeutic agent.

Correlating In Vitro Antiproliferative Activity with In Vivo Antitumor Efficacy

Quercetin has been shown to inhibit the proliferation of a wide array of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and the corresponding in vivo efficacy in animal models. This direct comparison highlights the doses required to achieve a therapeutic response in a living organism, often significantly higher than what might be predicted from cell culture experiments alone, underscoring the challenges of bioavailability and metabolism.

Table 1: In Vitro vs. In Vivo Anticancer Activity of this compound

Cancer TypeCell LineIn Vitro IC50 (µM)In Vivo ModelTreatment Dose & RouteIn Vivo OutcomeReference
Breast Cancer MCF-7~37 - 73Nude mice xenograft50, 100, 200 mg/kg (i.p.)Significant reduction in tumor volume at all doses.[1][1]
MDA-MB-231~55 - 85---[2]
Colon Cancer CT26~40 (48h)BALB/c mice xenograft50, 100, 200 mg/kg (i.p.)Significant reduction in tumor volume at all doses.[1][1]
HT-29~15 - 81.65Nude mice xenograft50, 100 mg/kgReduced tumor volume.[2][2]
CACO-2~35---[3]
SW-620~20---[3]
Prostate Cancer LNCaP~40 (48h)---[1]
Leukemia MOLT-4~20 (48h)---[1]

IC50 values can vary depending on the assay conditions and duration of exposure.

Evaluating In Vitro and In Vivo Anti-inflammatory Effects

Quercetin's anti-inflammatory properties are well-documented, primarily attributed to its ability to inhibit inflammatory enzymes and cytokines. The table below provides a comparative overview of its in vitro inhibitory concentrations and the effective doses in preclinical models of inflammation.

Table 2: In Vitro vs. In Vivo Anti-inflammatory Activity of this compound

In Vitro AssayTargetIC50 / Effective ConcentrationIn Vivo ModelTreatment Dose & RouteIn Vivo OutcomeReference
LPS-stimulated human whole bloodTNF-α production~1 µM (23% reduction)Carrageenan-induced paw edema in rats10 - 100 mg/kg (local)Significant reduction in paw edema volume.[4][4][5]
---Carrageenan-induced air pouch in rats10 mg/kgReduced volume, protein, and inflammatory cells in exudate.[4][4]

The Bioavailability Challenge: A Comparison of this compound Formulations

The clinical utility of quercetin is significantly limited by its poor oral bioavailability.[6] To overcome this hurdle, various formulation strategies have been developed. The following table compares the pharmacokinetic parameters of different quercetin formulations in both rats and humans, demonstrating the potential of advanced delivery systems to enhance absorption.

Table 3: Comparison of Pharmacokinetic Parameters of Different Quercetin Formulations

FormulationSpeciesDoseCmaxAUCRelative Bioavailability Increase (vs. Unformulated)Reference
Quercetin Suspension Rat50 mg/kg (oral)Lower than solutionLower than solution-[6]
Quercetin Solution Rat50 mg/kg (oral)Higher than suspensionHigher than suspension1.7-fold[6]
Quercetin LipoMicel® Human500 mg7-fold higher7-fold higher~700%[7]
Human1000 mg-15-fold higher~1500%[7]
Quercetin Phytosome® Human-Significantly higherSignificantly higher-[8]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to attach overnight.[1]

  • Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 10, 20, 40, 80, 120 µM) and incubate for 24, 48, or 72 hours.[1]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and reproducible model of acute inflammation.

Procedure:

  • Animal Acclimatization: Acclimate animals (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Drug Administration: Administer this compound (e.g., 10-100 mg/kg) or a vehicle control, typically via oral or intraperitoneal route, at a predetermined time before carrageenan injection.[4]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the rats.[9]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis: Calculate the percentage of inhibition of edema for the quercetin-treated groups compared to the control group.

Visualizing the Mechanisms and Challenges

To better understand the context of quercetin's activity and the challenges in its clinical translation, the following diagrams illustrate a key signaling pathway it modulates, a typical workflow for correlating in vitro and in vivo data, and the rationale behind developing advanced formulations.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->Akt Inhibits

Caption: Quercetin inhibits the PI3K/Akt/mTOR signaling pathway.

IVIVC_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Correlation & Modeling invitro_assay Cell-based Assays (e.g., MTT for IC50) correlation IVIVC Model Development invitro_assay->correlation dissolution Dissolution Testing dissolution->correlation animal_model Animal Models (e.g., Xenograft, Paw Edema) animal_model->correlation pk_study Pharmacokinetic Studies (Cmax, AUC) pk_study->correlation correlation->animal_model Predicts Efficacy

Caption: A general workflow for in vitro to in vivo correlation.

Quercetin_Formulation_Logic Quercetin This compound PoorSolubility Poor Aqueous Solubility Quercetin->PoorSolubility Formulation Advanced Formulations (Liposomes, Phytosomes, etc.) Quercetin->Formulation LowBioavailability Low Oral Bioavailability PoorSolubility->LowBioavailability SuboptimalEfficacy Suboptimal In Vivo Efficacy LowBioavailability->SuboptimalEfficacy ImprovedSolubility Improved Solubility Formulation->ImprovedSolubility EnhancedAbsorption Enhanced Absorption ImprovedSolubility->EnhancedAbsorption ImprovedEfficacy Improved In Vivo Efficacy EnhancedAbsorption->ImprovedEfficacy

Caption: Rationale for developing advanced quercetin formulations.

Conclusion

The data compiled in this guide underscore a critical consideration in the development of this compound as a therapeutic agent: a direct extrapolation from in vitro potency to in vivo efficacy is not straightforward. While in vitro studies provide essential insights into its mechanisms of action and potential therapeutic targets, the challenges of poor solubility and low bioavailability necessitate the use of higher doses in vivo and the development of innovative formulation strategies. By presenting a side-by-side comparison of in vitro and in vivo data, along with detailed experimental protocols, this guide aims to equip researchers with the necessary information to design more effective preclinical studies and accelerate the clinical translation of this promising natural compound.

References

Quercetin Dihydrate's Potency as a PI3K Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quercetin Dihydrate with Other Phosphoinositide 3-Kinase (PI3K) Inhibitors, Supported by Experimental Data.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target PI3K, ranging from broad-spectrum inhibitors to isoform-selective compounds. Among these is quercetin, a naturally occurring flavonoid found in many fruits and vegetables. This guide provides a comparative analysis of the potency of this compound as a PI3K inhibitor against other well-established inhibitors, Wortmannin and LY294002, supported by experimental data and detailed methodologies.

Potency Comparison of PI3K Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the IC50 values for this compound, Wortmannin, and LY294002 against various isoforms of the PI3K enzyme.

InhibitorPI3K IsoformIC50 (µM)
This compound PI3Kγ2.4
PI3Kδ3.0
PI3Kβ5.4
PI3K (recombinant catalytic subunit)~14
Wortmannin Pan-PI3K0.003 - 0.005
LY294002 PI3Kα0.5
PI3Kβ0.97
PI3Kδ0.57

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of PI3K inhibitory activity is crucial for evaluating the potency of compounds like this compound. A common method is the in vitro kinase assay, which measures the phosphorylation of a lipid substrate by a purified PI3K enzyme in the presence of an inhibitor.

Representative In Vitro PI3K Kinase Assay Protocol (HTRF-Based)

This protocol is a representative example based on commercially available assay kits.

1. Reagents and Materials:

  • Purified recombinant PI3K enzyme (e.g., PI3Kγ)

  • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Wortmannin, LY294002) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Stop solution (containing EDTA)

  • Detection reagents:

    • Biotinylated-PIP3 tracer

    • Europium-labeled anti-GST antibody (assuming a GST-tagged kinase)

    • Streptavidin-conjugated fluorophore (e.g., APC)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

2. Assay Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

  • Kinase Reaction:

    • The purified PI3K enzyme is incubated with varying concentrations of the test compound in the assay buffer in a 384-well plate.

    • The kinase reaction is initiated by adding a mixture of the lipid substrate (PIP2) and ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Detection:

    • A detection mixture containing a biotinylated-PIP3 tracer, a Europium-labeled antibody, and a streptavidin-conjugated fluorophore is added to each well.

    • The plate is incubated to allow for the binding of the detection reagents to the product of the kinase reaction (PIP3).

  • Signal Measurement: The plate is read on an HTRF-compatible microplate reader, which measures the fluorescence resonance energy transfer between the Europium donor and the acceptor fluorophore. The signal is inversely proportional to the amount of PIP3 produced, and therefore to the PI3K activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To better understand the context of PI3K inhibition, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for assessing inhibitor potency.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream GF Growth Factor GF->RTK Activation Quercetin Quercetin Dihydrate Quercetin->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Quercetin.

PI3K_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - PI3K Enzyme - PIP2 Substrate - ATP Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Inhibitors Prepare Inhibitor Dilutions: - this compound - Control Inhibitors Inhibitors->Incubation Reaction Initiate Kinase Reaction (Add PIP2 + ATP) Incubation->Reaction Termination Terminate Reaction (Add Stop Solution) Reaction->Termination Detection Add Detection Reagents (e.g., HTRF) Termination->Detection Read Read Plate (Measure Signal) Detection->Read Analysis Data Analysis (Calculate IC50) Read->Analysis

Caption: A generalized workflow for an in vitro PI3K inhibition assay.

Conclusion

The available data indicates that this compound is a direct inhibitor of PI3K, exhibiting micromolar potency against several isoforms. While not as potent as the well-established, broad-spectrum inhibitors Wortmannin (nanomolar range) and LY294002 (sub-micromolar to low micromolar range), quercetin's natural origin and potential for further chemical modification make it an interesting compound for further investigation in the context of PI3K-targeted therapies. The provided experimental framework offers a basis for conducting standardized, comparative studies to further elucidate the inhibitory profile of this compound and its derivatives against the PI3K family of enzymes.

A Head-to-Head Comparison of Quercetin Dihydrate Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the poor bioavailability of quercetin dihydrate is a critical step in harnessing its therapeutic potential. This guide provides a comprehensive comparison of common delivery systems—liposomes, nanoparticles, and micelles—supported by experimental data and detailed protocols to aid in the selection and development of optimal formulations.

Quercetin, a potent flavonoid with antioxidant, anti-inflammatory, and anti-cancer properties, suffers from low aqueous solubility and extensive first-pass metabolism, which significantly limits its clinical applications.[1] Advanced drug delivery systems are crucial for enhancing its bioavailability and therapeutic efficacy. This comparative guide delves into the performance of liposomal, nanoparticulate, and micellar formulations of this compound, presenting key data in a structured format for easy evaluation.

Comparative Performance of this compound Delivery Systems

The choice of a delivery system for this compound significantly impacts its physicochemical properties and in vivo performance. The following tables summarize quantitative data from various studies on key performance indicators.

Delivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Liposomes
Quercetin-loaded liposomes111.06-74.2[2][3]
Quercetin nanoliposomes134.110.2463.73 ± 2.09[4]
High-pressure homogenized liposomes~30-42[5]
Nanoparticles
Lecithin-chitosan nanoparticles95.30.44148.5[6]
PLGA nanoparticles179.9 ± 11.20.128>86[7]
Nanocochleates502-88.62[2][3]
Chitosan/SBE-β-CD nanoparticles272.07 ± 2.870.287 ± 0.011~99.9[8]
Nanostructured Lipid Carriers (NLCs)130~0.26097.42[9]
Micelles
Soluplus® polymeric micelles~80-up to 95[1]

Table 1: Physicochemical Characterization of this compound Delivery Systems. This table presents a comparative overview of the particle size, polydispersity index (a measure of the heterogeneity of particle sizes), and encapsulation efficiency of different quercetin delivery systems.

Delivery SystemAnimal ModelAdministration RouteBioavailability Enhancement (Relative to free quercetin)Reference
Liposomes Healthy HumansOral7-fold (500mg dose)[10]
Nanoparticles
PLGA nanoparticlesRatsOral5.23-fold (523% relative increase)[7]
Micelles
LipoMicel™Healthy HumansOral15-fold (1000mg dose)[10]

Table 2: In Vivo Bioavailability Enhancement of this compound Delivery Systems. This table highlights the significant improvement in the oral bioavailability of quercetin when formulated in different delivery systems compared to the administration of free quercetin.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different drug delivery systems.

Determination of Particle Size and Zeta Potential

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Prepare a dilute suspension of the quercetin-loaded nanocarriers in deionized water or an appropriate buffer.

  • Ensure the sample is free of air bubbles and large aggregates by gentle sonication or filtration through a syringe filter (e.g., 0.45 µm).

  • Transfer the sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).

  • Set the instrument parameters, including temperature (typically 25°C), solvent viscosity and refractive index, and measurement angle (commonly 90° or 173°).

  • Perform the measurement. The instrument software will calculate the average particle size (Z-average), polydispersity index (PDI), and size distribution.

  • For zeta potential measurement, use a specific folded capillary cell. The instrument applies an electric field and measures the particle velocity to determine the zeta potential.

  • Perform all measurements in triplicate for each sample to ensure reproducibility.[4][6][8]

Determination of Encapsulation Efficiency

Method: Indirect method using UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Separate the encapsulated quercetin from the free, unencapsulated drug. This is typically achieved by ultracentrifugation, where the nanocarriers pellet at the bottom, leaving the free drug in the supernatant.

  • Carefully collect the supernatant.

  • Quantify the amount of free quercetin in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.

    • UV-Vis Spectroscopy: Measure the absorbance of the supernatant at the maximum wavelength of quercetin (around 370-375 nm) and determine the concentration using a pre-established calibration curve.[11]

    • HPLC: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration is determined by comparing the peak area to a standard curve.[5]

  • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE (%) = [(Total amount of quercetin - Amount of free quercetin in supernatant) / Total amount of quercetin] x 100

In Vitro Drug Release Study

Method: Dialysis Bag Method

Protocol:

  • Prepare a known amount of the quercetin-loaded formulation and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO), ensuring the pore size is small enough to retain the nanocarriers but allows the released drug to diffuse out.

  • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, sometimes with a small percentage of an organic solvent like ethanol to ensure sink conditions) in a beaker placed in a shaking water bath maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of quercetin in the collected samples using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.[12][13]

In Vivo Pharmacokinetic Study in Rats

Protocol:

  • Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment.

  • Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Administer the quercetin formulation (e.g., liposomes, nanoparticles, or a control suspension of free quercetin) orally via gavage at a specific dose (e.g., 50 mg/kg).

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract quercetin and its metabolites from the plasma using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of quercetin in the plasma samples using a validated HPLC-UV or LC-MS/MS method.[14][15][16]

  • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Visualizing Key Pathways and Workflows

To further aid in the understanding of quercetin's mechanism of action and the evaluation of its delivery systems, the following diagrams have been generated using Graphviz.

Quercetin_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-cancer Effects Quercetin Quercetin NFkB NF-κB Pathway Quercetin->NFkB Inhibits MAPK MAPK Pathway Quercetin->MAPK Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Quercetin->PI3K_Akt Inhibits Wnt Wnt/β-catenin Pathway Quercetin->Wnt Inhibits Apoptosis Apoptosis Quercetin->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Quercetin->CellCycleArrest Induces COX2 COX-2 NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces MAPK->Cytokines Induces PI3K_Akt->Apoptosis Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Promotes Wnt->CellCycleArrest Promotes (Dysregulated) Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Quercetin Delivery System Formulation Size Particle Size & PDI (DLS) Formulation->Size Zeta Zeta Potential Formulation->Zeta EE Encapsulation Efficiency Formulation->EE Release In Vitro Drug Release (Dialysis) Size->Release EE->Release Stability Stability Studies Release->Stability Pharmacokinetics Pharmacokinetic Study (Animal Model) Stability->Pharmacokinetics Efficacy Therapeutic Efficacy (Disease Model) Pharmacokinetics->Efficacy

References

Safety Operating Guide

Proper Disposal of Quercetin Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Quercetin dihydrate, a flavonoid compound widely used in research, is classified as toxic if swallowed and requires specific disposal procedures in accordance with hazardous waste regulations. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the safety precautions outlined in the Safety Data Sheet (SDS). When handling this compound waste, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All handling of the compound, including waste preparation, should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local environmental regulations.[4][5] Improper disposal can lead to significant penalties and environmental harm.[5]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.

    • Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical wastes unless they are compatible.[6][7]

  • Containerization and Labeling:

    • Place solid this compound waste in its original container if possible, or in a clearly labeled, leak-proof container.[8]

    • The container must be securely sealed to prevent spills or the release of dust.[6]

    • Label the waste container clearly as "Hazardous Waste" and identify the contents as "this compound." Include the date when the waste was first added to the container.

  • Storage in Satellite Accumulation Areas (SAAs):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5][7]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure that the storage area is away from incompatible materials. This compound should be stored away from strong acids/alkalis and strong oxidizing/reducing agents.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][5]

    • Disposal must be carried out by a licensed waste disposal contractor.[1] Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5]

Summary of this compound Disposal Parameters

ParameterGuidelineSource
Waste Classification Toxic if Swallowed (Acute Toxicity, Oral, Category 3)[9][10][11]
Disposal Method Dispose of via a licensed waste disposal contractor.[1]
Container Requirements Original container or a sealed, leak-proof, and properly labeled hazardous waste container.[8]
Labeling "Hazardous Waste - this compound" with accumulation start date.[4][8]
On-site Storage Designated Satellite Accumulation Area (SAA).[4][5][7]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[4][5]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.

A Waste Generation (Unused this compound, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep separate from other waste streams) B->C D Place in a Labeled, Sealed Container ('Hazardous Waste - this compound') C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Disposal by Licensed Waste Contractor F->G

Caption: this compound Disposal Workflow

References

Personal protective equipment for handling Quercetin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Quercetin Dihydrate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a yellow crystalline powder, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure a safe laboratory environment.[1] The required PPE varies based on the scale and nature of the handling procedure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] Use local exhaust ventilation, such as a chemical fume hood, to control the generation of dust.[4][5]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible.[6]

Personal Protective Equipment:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2][6][7] It is recommended to use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged or frequently repeated contact. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[8] Always inspect gloves before use and wash hands thoroughly after handling.[7][9]

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[6][8]

  • Respiratory Protection: If dust is generated or in case of inadequate ventilation, use a NIOSH (US) or EN 149 (EU) approved respirator.[3][6]

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established by most regulatory bodies, general guidelines for particulates should be followed.[5][6][7]

ParameterValueSource
Occupational Exposure Limit (OEL) No specific data available[5][6][7]
OSHA PEL (Total Dust) 15 mg/m³ (8-hour TWA)[3]
Oral LD50 (Rat) 161 mg/kg[8]
Oral LD50 (Mouse) 159 mg/kg[8]

TWA: Time-Weighted Average; LD50: Lethal Dose, 50%

Procedural Guidance for Handling and Disposal

Step-by-Step Handling Protocol
  • Pre-Handling Checks:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary materials and equipment before starting.

  • Donning PPE:

    • Put on a lab coat.

    • Wear safety glasses with side shields or goggles.

    • Put on appropriate chemical-resistant gloves.

    • If there is a risk of dust inhalation, wear a suitable respirator.

  • Handling this compound:

    • Handle the substance exclusively inside a chemical fume hood to avoid dust formation.[3][4]

    • When weighing, use a draft shield or a balance with an enclosure.

    • For dissolving, add the powder to the solvent slowly to prevent splashing.

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[5][8]

    • Do not eat, drink, or smoke in the handling area.[2][7]

  • Post-Handling Procedures:

    • Securely close the container of this compound.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[7][9]

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of accordingly.[2][8]

  • Waste Collection:

    • Collect all waste material, including excess this compound and any contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[2]

    • Do not mix with other waste streams.[7]

  • Container Disposal:

    • Empty containers may retain product residue and should be treated as hazardous.[8]

    • Puncture containers to prevent reuse and dispose of them through an authorized landfill or a licensed disposal company.[8][9]

  • Regulatory Compliance:

    • All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2][8]

    • Do not allow the product or its wash water to enter drains or watercourses.[2][6][9]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start_node Start: Handling This compound task_assessment Assess Task and Scale start_node->task_assessment ventilation_check Is adequate ventilation (e.g., fume hood) available? task_assessment->ventilation_check dust_risk Is there a risk of dust generation? ventilation_check->dust_risk  Yes no_work Do Not Proceed Until Ventilation is Fixed ventilation_check->no_work  No ppe_standard Standard PPE: - Safety Glasses with Side Shields - Chemical-Resistant Gloves - Lab Coat dust_risk->ppe_standard  No ppe_enhanced Enhanced PPE: - Add Respirator dust_risk->ppe_enhanced  Yes end_node Proceed with Task ppe_standard->end_node ppe_enhanced->end_node

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin Dihydrate
Reactant of Route 2
Quercetin Dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.